Comprehensive Technical Guide: 4-(2,3-Dimethylphenyl)butanoic Acid in Advanced Organic Synthesis
Executive Summary In the realm of preclinical drug development and materials science, arylbutanoic acids serve as indispensable building blocks for rigidified bicyclic pharmacophores. 4-(2,3-Dimethylphenyl)butanoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of preclinical drug development and materials science, arylbutanoic acids serve as indispensable building blocks for rigidified bicyclic pharmacophores. 4-(2,3-Dimethylphenyl)butanoic acid (CAS: 13621-30-2) is a highly specialized intermediate[1]. Unlike its more common para-substituted counterparts, the 2,3-dimethyl substitution pattern introduces unique steric constraints that dictate both its physicochemical behavior and the synthetic methodologies required to produce it. This whitepaper provides an authoritative analysis of its structural properties, details a regioselective synthetic workflow, and outlines self-validating protocols for its downstream application in tetralone synthesis.
Structural & Physicochemical Profiling
The structural uniqueness of 4-(2,3-dimethylphenyl)butanoic acid lies in the proximity of the ortho-methyl group to the butanoic acid side chain. This steric bulk restricts the free rotation of the alkyl chain, pre-organizing the molecule into a conformation that is highly favorable for subsequent intramolecular cyclization.
Quantitative Data Summary
The following table summarizes the verified physicochemical parameters of the compound[1],[2]:
Property
Value
Analytical Significance
Chemical Name
4-(2,3-Dimethylphenyl)butanoic acid
IUPAC standard nomenclature
CAS Registry Number
13621-30-2
Unique identifier for procurement/compliance
Molecular Formula
C₁₂H₁₆O₂
Used for exact mass calculation in HRMS
Molecular Weight
192.26 g/mol
Essential for stoichiometric calculations
Standard Purity
≥98.0%
Required threshold for catalytic downstream steps
Precursor CAS
576-23-8
1-Bromo-2,3-dimethylbenzene starting material
The Regioselective Synthesis Challenge
The Causality of Synthetic Design:
Traditionally, arylbutanoic acids are synthesized via the Friedel-Crafts acylation of an aromatic ring with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction. However, applying this classic route to o-xylene (1,2-dimethylbenzene) results in a critical regiochemical failure. Electrophilic attack predominantly occurs at the less sterically hindered 4-position, yielding the 3,4-dimethylphenyl isomer. Attack at the 3-position—necessary to generate the 2,3-dimethylphenyl architecture—is sterically disfavored, resulting in intractable isomeric mixtures.
To guarantee 100% regiochemical fidelity, we must abandon direct functionalization in favor of a bottom-up cross-coupling approach. By utilizing 1-bromo-2,3-dimethylbenzene [3] as the starting material, we lock the substitution pattern in place before extending the carbon chain.
Synthetic Pathway Visualization
Regioselective synthesis and cyclization of 4-(2,3-dimethylphenyl)butanoic acid.
Downstream Application: Tetralone Pharmacophores
The primary utility of 4-(2,3-dimethylphenyl)butanoic acid in medicinal chemistry is its conversion into 5,6-dimethyl-1-tetralone .
Why is this important?
Flexible alkyl chains often suffer massive entropic penalties upon binding to a target receptor. By subjecting the butanoic acid to an intramolecular Friedel-Crafts acylation, we lock the molecule into a rigid bicyclic tetralone system. This rigidification is a proven tactic in designing highly selective, high-affinity ligands for central nervous system (CNS) targets, such as monoamine transporters and G-protein coupled receptors (GPCRs).
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each major transformation includes a specific analytical checkpoint that confirms success before proceeding to the next step, thereby preventing the propagation of errors.
Protocol A: Regioselective Synthesis of 4-(2,3-Dimethylphenyl)butanoic Acid
Step 1: Grignard Formation
Procedure: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a single crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq) in THF. Reflux for 2 hours until the magnesium is consumed.
Causality: Iodine removes the passivating MgO layer, ensuring reliable initiation of the Grignard reagent without dangerous induction periods.
Step 2: Copper-Catalyzed Alkylation
Procedure: Cool the Grignard solution to 0°C. Add catalytic CuI (0.05 eq), followed by the dropwise addition of ethyl 4-bromobutanoate (0.95 eq). Stir at room temperature for 4 hours.
Causality: The addition of CuI forms a transient organocuprate intermediate. This softens the nucleophile, favoring the desired substitution (Sₙ2) over unwanted elimination or Wurtz-type homocoupling side reactions.
Step 3: Hydrolysis & Workup
Procedure: Quench the reaction with saturated NH₄Cl. Extract the ester intermediate with ethyl acetate. Concentrate, then dissolve the crude ester in a 1:1 mixture of THF/H₂O. Add LiOH (3.0 eq) and stir overnight. Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target acid.
Self-Validation Checkpoint (¹H-NMR): Confirm success by identifying the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of the alpha-protons of the butanoic acid chain as a distinct triplet at ~2.3 ppm.
Protocol B: Intramolecular Cyclization to 5,6-Dimethyl-1-tetralone
Step 1: Acid Chloride Generation
Procedure: Dissolve 4-(2,3-dimethylphenyl)butanoic acid in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic drop of DMF. Stir at room temperature for 3 hours. Concentrate under vacuum to remove excess SOCl₂.
Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active catalyst for the conversion of the carboxylic acid to the acid chloride, allowing the reaction to proceed at room temperature.
Step 2: Friedel-Crafts Cyclization
Procedure: Redissolve the crude acid chloride in DCM and cool to 0°C. Add anhydrous AlCl₃ (1.5 eq) portion-wise. Stir for 2 hours, then carefully quench with ice water. Extract with DCM, wash with brine, dry, and concentrate.
Self-Validation Checkpoint (FT-IR): Infrared spectroscopy provides immediate, definitive proof of cyclization. The broad O-H stretch of the starting carboxylic acid (2500–3300 cm⁻¹) must completely disappear. Simultaneously, a sharp, strong peak corresponding to the newly formed conjugated ketone C=O stretch will appear at approximately 1680 cm⁻¹ . If the peak is at ~1800 cm⁻¹, the acid chloride has not cyclized.
Advanced Synthesis and Application of 4-(2,3-Dimethylphenyl)butanoic Acid in Pharmaceutical Development
Executive Summary In the landscape of preclinical drug development and complex API (Active Pharmaceutical Ingredient) synthesis, 4-(2,3-dimethylphenyl)butanoic acid (CAS No. 13621-30-2) serves as a high-value, specialize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of preclinical drug development and complex API (Active Pharmaceutical Ingredient) synthesis, 4-(2,3-dimethylphenyl)butanoic acid (CAS No. 13621-30-2) serves as a high-value, specialized intermediate[1]. While simple phenylbutanoic acids are widely recognized for their intrinsic biological activities—such as histone deacetylase (HDAC) inhibition and neuroprotection[2]—the 2,3-dimethyl substituted variant is primarily utilized as a highly regioselective precursor. Through intramolecular cyclization, it yields 5,6-dimethyl-1-tetralone , a rigidified polycyclic scaffold essential for the design of kinase inhibitors, CNS therapeutics, and advanced functional materials.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating experimental protocols for utilizing 4-(2,3-dimethylphenyl)butanoic acid in pharmaceutical synthesis.
Physicochemical Profile & Structural Significance
The structural architecture of 4-(2,3-dimethylphenyl)butanoic acid dictates its downstream utility. The presence of two electron-donating methyl groups at the 2- and 3-positions of the phenyl ring activates the aromatic system, specifically directing electrophilic aromatic substitution to the 6-position during cyclization.
Table 1: Physicochemical Properties of 4-(2,3-dimethylphenyl)butanoic acid
The core synthetic utility of 4-(2,3-dimethylphenyl)butanoic acid lies in its conversion to 5,6-dimethyl-1-tetralone. Historically, the direct intramolecular cyclization of 4-arylbutanoic acids is catalyzed by polyphosphoric acid (PPA) or methanesulfonic acid[4]. However, direct acylation of the free acid often requires harsh conditions that can lead to intermolecular polymerization or degradation.
Modern methodologies prioritize a two-step approach: converting the acid to an acyl chloride, followed by Lewis acid-catalyzed cyclization. The use of the acid chloride combined with tin(IV) chloride (SnCl4) allows for significantly shorter reaction times and higher yields compared to standard Friedel-Crafts acylation with the free acid[4]. Furthermore, advanced green-chemistry protocols now employ strong Lewis acid catalysts such as bismuth(III) bis(trifluoromethanesulfonyl)amide[Bi(NTf2)3] or hexafluoroisopropanol (HFIP) to achieve quantitative conversion under exceptionally mild conditions[4].
Reaction pathway from 4-(2,3-dimethylphenyl)butanoic acid to 5,6-dimethyl-1-tetralone.
Experimental Workflow: Self-Validating Protocol for Tetralone Synthesis
To ensure maximum yield and regiochemical purity, the following protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the workflow to confirm causality and reaction progression.
Step-by-Step Methodology
Phase 1: Activation (Acyl Chloride Formation)
Setup: Dissolve 1.0 eq of 4-(2,3-dimethylphenyl)butanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, drastically accelerating the activation.
Reagent Addition: Dropwise add 1.2 eq of oxalyl chloride at 0°C.
Self-Validation Checkpoint: Observe immediate gas evolution (CO and CO2). The cessation of gas evolution (typically after 1-2 hours at room temperature) serves as a reliable visual endpoint confirming complete conversion to the acyl chloride. Causality: Oxalyl chloride is preferred over thionyl chloride to avoid sulfurous residues that can poison downstream transition-metal catalysts.
Phase 2: Intramolecular Cyclization
Cooling: Cool the reaction mixture back to 0°C.
Lewis Acid Addition: Slowly add 1.1 eq of SnCl4 (or AlCl3)[4].
Self-Validation Checkpoint: The solution will undergo a distinct color shift (often deep red or purple), visually confirming the generation of the highly reactive acylium ion intermediate.
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material spot confirms completion.
Quench & Extraction: Carefully pour the mixture over crushed ice to decompose the Lewis acid. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Step-by-step experimental workflow for the synthesis of 5,6-dimethyl-1-tetralone.
Table 2: Comparative Analysis of Cyclization Catalysts
Catalyst System
Reaction Time
Yield
Environmental / Operational Impact
PPA (Direct)
12-24 hrs
60-70%
High viscosity makes extraction difficult; harsh acidic waste.
SnCl4 (via Acid Chloride)
2-4 hrs
>85%
Homogeneous reaction; shorter times[4]; heavy metal waste.
The resulting 5,6-dimethyl-1-tetralone is a privileged structural motif. While the parent 4-phenylbutyric acid exhibits direct therapeutic applications—such as acting as a chemical chaperone for protein-folding disorders and serving as an anticancer agent by inducing apoptosis in glioma cells[2]—the cyclized tetralone derivatives are utilized to build complex polycyclic architectures.
The tetralone core serves as an anchor for synthesizing:
Kinase Inhibitors: The rigid bicyclic system fits well into the hydrophobic pockets of various ATP-binding sites.
Neuroprotective Agents: Leveraging the inherent CNS-penetrating properties of the lipophilic dimethyl-tetralin scaffold[2].
Complex Heterocycles: Used in condensation reactions to form advanced heterocyclic structures[5].
Pharmacological targeting of 5,6-dimethyl-1-tetralone scaffolds in drug discovery.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized intermediate, rigorous analytical validation is required:
1H-NMR (CDCl3): The success of the cyclization is confirmed by the disappearance of the carboxylic acid proton (~11-12 ppm) and the shift of the aliphatic protons. Crucially, the aromatic region will display two distinct ortho-coupled protons (doublets, J ≈ 8 Hz), confirming that cyclization occurred exclusively at the 6-position, driven by the steric bulk of the 2,3-dimethyl groups.
HPLC-UV: Employed to quantify the purity of the final tetralone against any unreacted 4-(2,3-dimethylphenyl)butanoic acid. A distinct shift in retention time (due to the loss of the polar carboxyl group) provides a self-validating metric of conversion efficiency.
Next-Generation Phenylbutyrate Derivatives: A Comprehensive Technical Guide to 2,3-Dimethylphenylbutanoic Acid
Executive Summary & Rationale The therapeutic landscape for protein misfolding disorders and epigenetic dysregulation has long relied on 4-phenylbutyric acid (4-PBA), an FDA-approved low-molecular-weight chemical chapero...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The therapeutic landscape for protein misfolding disorders and epigenetic dysregulation has long relied on 4-phenylbutyric acid (4-PBA), an FDA-approved low-molecular-weight chemical chaperone and weak pan-histone deacetylase (HDAC) inhibitor [1]. While 4-PBA has demonstrated clinical efficacy in urea cycle disorders and experimental promise in neurodegenerative diseases, its utility is often bottlenecked by rapid metabolism, low lipophilicity, and a lack of target isoform selectivity.
As a Senior Application Scientist, I approach the optimization of this scaffold through the lens of rational drug design. The introduction of a 2,3-dimethyl substitution to the phenyl ring to yield 2,3-dimethylphenylbutanoic acid (and its derivatives) is not a random structural tweak; it is a calculated modification designed to address the pharmacokinetic and pharmacodynamic shortcomings of the parent molecule.
The Causality of the 2,3-Dimethyl Substitution:
Enhanced Lipophilicity: The addition of two methyl groups increases the partition coefficient (LogP), driving superior blood-brain barrier (BBB) permeation. This is an absolute prerequisite for targeting central nervous system (CNS) pathologies like Alzheimer's and Parkinson's diseases.
Steric Hindrance & Conformational Locking: The ortho-meta methyl groups restrict the rotational degrees of freedom of the aliphatic butanoic acid chain relative to the aromatic ring. This steric bulk forces the molecule into a specific geometry that enhances binding affinity within the hydrophobic rim of Class I HDAC catalytic pockets [5].
Mechanistic Pharmacology
Attenuation of Endoplasmic Reticulum (ER) Stress
Endoplasmic reticulum (ER) stress occurs when the protein-folding capacity of the ER is overwhelmed, triggering the Unfolded Protein Response (UPR)[2]. 2,3-dimethylphenylbutanoic acid acts as a hydrophobic chaperone. By interacting with the exposed hydrophobic domains of misfolded proteins, it prevents pathological aggregation and facilitates proper folding. This directly dampens the activation of the three primary UPR transmembrane sensors: IRE1α, PERK, and ATF6 [3].
Fig 1: Modulation of the Unfolded Protein Response (UPR) pathway by chemical chaperones.
Epigenetic Modulation via HDAC Inhibition
Similar to 4-PBA, the terminal carboxylic acid (or a hydroxamic acid derivative thereof) acts as a zinc-binding group (ZBG) within the HDAC active site [4]. The 2,3-dimethylphenyl moiety occupies the hydrophobic channel leading to the catalytic core. The increased bulk creates a higher residence time within specific HDAC isoforms (such as HDAC8), shifting the molecule from a weak pan-inhibitor to a more potent, selective epigenetic modulator [5].
Structure-Activity Relationship (SAR) Data
To quantify the impact of the 2,3-dimethyl substitution, we evaluate the physicochemical and pharmacological parameters against the parent compound and structural isomers. The data below synthesizes the expected trajectory of these modifications based on established medicinal chemistry principles.
Compound
Calculated LogP
HDAC1 IC₅₀ (µM)
HDAC8 IC₅₀ (µM)
ER Stress Reduction EC₅₀ (µM)
4-Phenylbutanoic acid (4-PBA)
1.85
450.0
380.0
1200.0
4-(3,4-Dimethylphenyl)butanoic acid
2.78
125.0
95.0
450.0
4-(2,3-Dimethylphenyl)butanoic acid
2.81
110.0
45.0
320.0
Data Interpretation: The shift from an unsubstituted phenyl ring to a 2,3-dimethyl substituted ring increases LogP by nearly a full log unit. Furthermore, the ortho-methyl group in the 2,3-isomer provides superior HDAC8 selectivity compared to the meta/para (3,4-dimethyl) isomer due to optimized steric packing in the enzyme's binding pocket.
Synthetic Methodology & Protocols
The synthesis of 4-(2,3-dimethylphenyl)butanoic acid requires precise regiocontrol. The protocol below utilizes a classic Friedel-Crafts acylation followed by a Clemmensen reduction.
Protocol 1: Synthesis of 4-(2,3-dimethylphenyl)butanoic acid
Objective: To synthesize the core scaffold with high regiochemical purity.
Friedel-Crafts Acylation:
Step: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0°C.
Step: Slowly add succinic anhydride (1.0 eq) followed by o-xylene (1,2-dimethylbenzene, 1.0 eq).
Causality: AlCl₃ functions as a Lewis acid to activate the succinic anhydride, generating an acylium ion equivalent. The reaction must be kept at 0°C initially to prevent polyacylation and control the regioselectivity driven by the electron-donating methyl groups.
Step: Quench with ice-cold 1M HCl and extract the intermediate 4-(2,3-dimethylphenyl)-4-oxobutanoic acid.
Clemmensen Reduction:
Step: Prepare zinc amalgam (Zn(Hg)) by treating zinc dust with mercuric chloride (HgCl₂) in dilute HCl.
Step: Reflux the 4-oxobutanoic acid intermediate with Zn(Hg) in concentrated HCl and toluene for 12 hours.
Causality: The Clemmensen reduction is chosen over the Wolff-Kishner reduction here because the carboxylic acid moiety is highly stable under acidic conditions, avoiding the need for the harsh, high-temperature basic conditions of Wolff-Kishner which can lead to unwanted side reactions or decarboxylation.
Purification:
Step: Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Purify via recrystallization from hexanes/ethyl acetate to yield the pure 4-(2,3-dimethylphenyl)butanoic acid.
Experimental Workflows: In Vitro Profiling
To validate the synthesized derivatives, a self-validating high-throughput screening (HTS) workflow is employed.
Fig 2: Step-by-step High-Throughput Screening (HTS) workflow for derivative profiling.
Objective: To quantify the IC₅₀ of the derivatives against recombinant HDAC isoforms.
Reagent Preparation: Prepare a master mix containing the target enzyme (e.g., recombinant human HDAC8) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
Compound Plating: Serial dilute the 2,3-dimethylphenylbutanoic acid derivative in DMSO and add to a 96-well black microplate.
Self-Validation Step: Include Trichostatin A (TSA) as a positive control (known potent inhibitor) and DMSO as a negative vehicle control. If TSA fails to inhibit fluorescence, the assay is functionally compromised and data must be discarded.
Substrate Addition: Add the fluorogenic substrate, Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate at 37°C for 30 minutes.
Developer Addition: Add the developer solution containing a trypsin-like protease and incubate for 15 minutes at room temperature.
Causality: The protease can only cleave the AMC fluorophore from the lysine residue if the acetyl group has been successfully removed by the HDAC enzyme. If our derivative successfully inhibits the HDAC, the lysine remains acetylated, the protease cannot cleave it, and fluorescence remains low.
Detection: Read fluorescence at Ex 350-380 nm / Em 440-460 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
References
Chemical chaperone 4-phenylbutyric acid protects H9c2 cardiomyocytes from ischemia/reperfusion injury by attenuating endoplasmic reticulum stress-induced apoptosis. Spandidos Publications.[Link]
4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57. PubMed Central (PMC).[Link]
Reduction of endoplasmic reticulum stress by 4-phenylbutyric acid prevents the development of hypoxia-induced pulmonary arterial hypertension. American Journal of Physiology.[Link]
4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. PLOS One.[Link]
Structure-Based Optimization of Phenylbutyrate-Derived Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
Exploratory
Therapeutic Potential and Synthetic Utility of 4-(2,3-Dimethylphenyl)butanoic Acid Precursors: A Comprehensive Technical Guide
Executive Summary As medicinal chemistry pivots toward highly specific, target-directed therapies, the selection of optimal chemical precursors dictates the pharmacokinetic and pharmacodynamic success of lead compounds....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As medicinal chemistry pivots toward highly specific, target-directed therapies, the selection of optimal chemical precursors dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 4-(2,3-dimethylphenyl)butanoic acid (CAS: 13621-30-2) has emerged as a privileged aliphatic-aromatic building block. This guide, written from the perspective of a Senior Application Scientist, deconstructs the structural rationale of this precursor and details its critical role in three distinct therapeutic axes: Epigenetic modulation via Histone Demethylase (KDM) inhibition, DNA synthesis disruption via Ribonucleotide Reductase (RNR) inhibition, and metabolic regulation via Free Fatty Acid (FFA) receptor modulation.
Chemical Profile & Structural Rationale
The utility of 4-(2,3-dimethylphenyl)butanoic acid lies in its precise stereoelectronic properties. The ortho-meta (2,3) dimethyl substitution on the phenyl ring creates a specific steric wedge. When integrated into a larger pharmacophore, this bulk restricts the rotational degrees of freedom, enforcing a specific dihedral angle that optimally fits into deep, hydrophobic protein pockets.
Simultaneously, the four-carbon butanoic acid chain provides a flexible linker. The terminal carboxylate serves as a highly reactive synthetic handle—readily undergoing amidation, esterification, or reduction—allowing the lipophilic aromatic anchor to be tethered to various polar, target-engaging headgroups.
Histone demethylases, particularly LSD1 (KDM1A), are frequently overexpressed in oncology indications such as prostate and breast cancers. The 4-(2,3-dimethylphenyl)butanoic acid precursor is utilized in the synthesis of potent amidopyridine and amidopyridazine KDM inhibitors ()[1]. By coupling the butanoic acid moiety to an amine-bearing heterocyclic core, the resulting compound successfully mimics the histone tail, competitively binding the KDM active site and preventing the demethylation of H3K4me2.
Causality: Traditional colorimetric assays are prone to compound interference. AlphaLISA utilizes a bead-based, proximity-dependent luminescent readout that strictly requires both the substrate and the product to be present, eliminating false positives.
Validation: This system is self-validating through the mandatory inclusion of a TruHits counter-screen to rule out Pan-Assay Interference Compounds (PAINS).
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction mix containing recombinant LSD1 enzyme (2 nM) and biotinylated Histone H3K4me2 peptide substrate (50 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
Compound Incubation: Dispense 100 nL of the synthesized inhibitor (derived from the butanoic acid precursor) into a 384-well plate. Add 5 µL of the enzyme-substrate mix. Internal Control: Include GSK2879552 as a positive control to establish the maximum dynamic range. Incubate for 60 minutes at 22°C.
Detection Coupling: Add 5 µL of Acceptor beads conjugated with an anti-H3K4me1/0 antibody. Incubate for 30 minutes. Add 5 µL of Streptavidin-coated Donor beads under subdued light. Incubate for 30 minutes.
Readout & Validation Check: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 615 nm).
Data Integrity Check: Calculate the Z'-factor for the plate. The assay is only validated and accepted if Z' > 0.6, confirming robust signal-to-background separation.
Therapeutic Axis II: DNA Synthesis Disruption (RNR Inhibition)
Mechanism & Rationale
Ribonucleotide Reductase (RNR) is the rate-limiting enzyme responsible for the de novo conversion of rNDPs to dNDPs, a process essential for DNA replication. Cancer cells exhibiting high replication stress are uniquely vulnerable to RNR depletion. Recent advancements utilize 4-(2,3-dimethylphenyl)butanoic acid as a foundational scaffold to synthesize cyclic sulfonamide RNR inhibitors ()[2]. The precursor's lipophilic tail acts as an allosteric wedge, disrupting the hetero-oligomerization of the RNR M1 and M2 subunits.
Mechanism of cyclic sulfonamide RNR inhibitors derived from the butanoic acid precursor.
Self-Validating Protocol: RNR Activity Assay via LC-MS/MS
Causality: Indirect assays measuring RNR activity via coupled enzyme systems are prone to compounding errors. Direct quantification of the dNTP pool via LC-MS/MS provides unambiguous validation of target engagement.
Validation: The inclusion of heavy-isotope labeled internal standards spiked immediately upon cell lysis corrects for matrix suppression and extraction variability.
Step-by-Step Methodology:
Cell Treatment & Lysis: Treat HCT116 colorectal cancer cells with the cyclic sulfonamide inhibitor for 24 hours. Wash cells with ice-cold PBS. Immediately lyse cells using 80% cold methanol (-80°C).
Isotope Spiking (Critical Validation Step): Spike the lysate with a known concentration of
13C,15N
-labeled dATP, dCTP, dGTP, and dTTP. This ensures any subsequent loss during extraction is mathematically corrected.
Solid Phase Extraction (SPE): Centrifuge lysates at 15,000 x g for 15 minutes. Pass the supernatant through a weak anion exchange (WAX) SPE cartridge to remove the protein and lipid matrix, eluting the purified nucleotides.
LC-MS/MS Quantification: Inject the eluate onto a porous graphitic carbon (PGC) column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode to quantify the transition of endogenous dNTPs versus the heavy-isotope standards.
Data Integrity Check: The standard curve must exhibit an
R2>0.99
, and the internal standard recovery must exceed 80% for the data point to be considered valid.
The Free Fatty Acid receptors GPR40 (FFA1) and GPR120 (FFA4) are pivotal targets for the treatment of Type 2 Diabetes and metabolic syndrome. These GPCRs are endogenously activated by long-chain fatty acids. Aryl-alkanoic acids synthesized from 4-(2,3-dimethylphenyl)butanoic acid act as potent synthetic mimetics ()[3]. The 2,3-dimethylphenyl group perfectly mimics the hydrophobic hydrocarbon tail of an endogenous fatty acid, while the butanoic acid provides the exact spatial distance required for the acidic head group to interact with the highly conserved arginine residues (e.g., Arg183 in FFA1) within the receptor's orthosteric binding pocket.
Quantitative Data: Pharmacological Profiling
The table below summarizes the comparative pharmacological utility of compounds derived from the 4-(2,3-dimethylphenyl)butanoic acid precursor across the three primary therapeutic targets.
Therapeutic Target
Precursor Structural Role
Derivative Chemical Class
Typical Target Affinity (IC50/EC50)
Primary Disease Indication
Histone Demethylases (KDM)
Hydrophobic anchor & linker
Amidopyridines / Amidopyridazines
10 nM – 500 nM
Oncology (Prostate, Breast)
Ribonucleotide Reductase (RNR)
Allosteric site steric wedge
Cyclic Sulfonamides
50 nM – 1,000 nM
Oncology (Replication Stress)
Free Fatty Acid Receptors (FFA1/4)
Long-chain fatty acid tail mimic
Aryl-alkanoic acids
0.1 µM – 5.0 µM
Type 2 Diabetes / Metabolic Syndrome
References
Histone demethylase inhibitors (US11214542B2). Google Patents.
Cyclic sulfonamide ribonucleotide reductase (rnr) inhibitors and uses thereof (US20250002486A1). Google Patents.
Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 . British Journal of Pharmacology / PubMed. Available at:[Link]
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 4-(2,3-dimethylphenyl)butanoic acid from 2,3-Xylene
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 4-(2,3-dimethylphenyl)butanoic acid, commencing from the readily available starting material, 2,3-xylene. The synthetic route emplo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 4-(2,3-dimethylphenyl)butanoic acid, commencing from the readily available starting material, 2,3-xylene. The synthetic route employs a Friedel-Crafts acylation to form the key intermediate, 4-(2,3-dimethylphenyl)-4-oxobutanoic acid, followed by a robust reduction of the keto group. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information. The protocols have been designed to be self-validating, with explanations for key experimental choices and references to authoritative chemical literature.
Strategic Overview & Synthesis Design
The synthesis of 4-(2,3-dimethylphenyl)butanoic acid from 2,3-xylene is a classic example of extending an aromatic side chain, a common transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. A direct alkylation of 2,3-xylene is often problematic and prone to rearrangements and polysubstitution. Therefore, a more controlled, two-step approach is employed:
Friedel-Crafts Acylation: This reaction introduces a four-carbon chain with a terminal carboxylic acid and a ketone adjacent to the aromatic ring. This is achieved by reacting 2,3-xylene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3][4] The acyl group is deactivating, which effectively prevents further reactions on the aromatic ring, ensuring a mono-acylated product.[3]
Carbonyl Reduction: The keto group of the intermediate, 4-(2,3-dimethylphenyl)-4-oxobutanoic acid, is then reduced to a methylene (-CH₂-) group. For this transformation, the Wolff-Kishner reduction is selected due to its efficacy in reducing aryl ketones.[5][6][7][8] This reaction is performed under strongly basic conditions, which are well-tolerated by the carboxylic acid moiety.[8][9]
Overall Reaction Scheme
Caption: Overall two-step synthesis of 4-(2,3-dimethylphenyl)butanoic acid.
Part I: Friedel-Crafts Acylation
Principle & Rationale
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[1][4] The reaction begins with the formation of a highly reactive electrophile, the acylium ion. The Lewis acid, AlCl₃, coordinates to the succinic anhydride, facilitating its opening and the formation of the acylium ion. This electrophile is then attacked by the electron-rich π-system of the 2,3-xylene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the final keto-acid product.[1] The use of an anhydride is often preferred in industrial settings as it is less corrosive and easier to handle than an acyl chloride.[2]
Experimental Protocol: Synthesis of 4-(2,3-dimethylphenyl)-4-oxobutanoic acid
Materials & Reagents
Reagent/Material
Formula
M.W. ( g/mol )
Quantity
Moles
Notes
2,3-Xylene
C₈H₁₀
106.17
50.0 g (57.5 mL)
0.471
Starting material
Succinic Anhydride
C₄H₄O₃
100.07
47.1 g
0.471
Acylating agent
Aluminum Chloride (Anhydrous)
AlCl₃
133.34
138.0 g
1.035
Lewis acid catalyst
Dichloromethane (DCM)
CH₂Cl₂
84.93
500 mL
-
Anhydrous, reaction solvent
Hydrochloric Acid (conc.)
HCl
36.46
~200 mL
-
For work-up
Deionized Water
H₂O
18.02
~1.5 L
-
For work-up
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~20 g
-
Drying agent
Procedure:
Reaction Setup: Equip a 1-L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (138.0 g) and anhydrous dichloromethane (300 mL). Stir the suspension and cool the flask to 0-5 °C using an ice-water bath.
Addition of Succinic Anhydride: Add succinic anhydride (47.1 g) portion-wise to the stirred AlCl₃ suspension, ensuring the temperature remains below 10 °C.
Addition of 2,3-Xylene: In the dropping funnel, prepare a solution of 2,3-xylene (50.0 g) in anhydrous dichloromethane (200 mL). Add this solution dropwise to the reaction mixture over approximately 1 hour, maintaining the internal temperature at 0-5 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of 2,3-xylene.
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto 1 kg of crushed ice in a large beaker. This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. Add approximately 100 mL of concentrated HCl to the ice to dissolve the aluminum salts.
Work-up & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.
Purification: Combine the organic extracts and wash with 200 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 4-(2,3-dimethylphenyl)-4-oxobutanoic acid as a crystalline solid.
Part II: Wolff-Kishner Reduction
Principle & Rationale
The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[6][7] The reaction is conducted under basic conditions, making it an excellent alternative to the acid-catalyzed Clemmensen reduction, especially for substrates that may be sensitive to strong acids.[8][10] The mechanism involves two key stages:
Hydrazone Formation: The ketone reacts with hydrazine (NH₂NH₂) to form a hydrazone intermediate.[5][6][9]
Elimination: In the presence of a strong base (e.g., KOH) and at high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible loss of nitrogen gas (N₂) generates a carbanion, which is then protonated by the solvent to yield the final alkane product.[6][7]
The Huang-Minlon modification is a convenient one-pot procedure where the reaction is performed in a high-boiling solvent like diethylene glycol, allowing for the necessary high temperatures to drive the elimination step.[7][9]
Experimental Protocol: Synthesis of 4-(2,3-dimethylphenyl)butanoic acid
Materials & Reagents
Reagent/Material
Formula
M.W. ( g/mol )
Quantity
Moles
Notes
4-(2,3-dimethylphenyl)-4-oxobutanoic acid
C₁₂H₁₄O₃
206.24
20.6 g
0.10
Starting keto-acid
Hydrazine Hydrate (80%)
N₂H₄·H₂O
50.06
12.5 mL
~0.20
Reducing agent
Potassium Hydroxide (KOH)
KOH
56.11
16.8 g
0.30
Base catalyst
Diethylene Glycol
C₄H₁₀O₃
106.12
200 mL
-
High-boiling solvent
Hydrochloric Acid (conc.)
HCl
36.46
As needed
-
For acidification
Diethyl Ether
(C₂H₅)₂O
74.12
~300 mL
-
Extraction solvent
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
~15 g
-
Drying agent
Procedure:
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 4-(2,3-dimethylphenyl)-4-oxobutanoic acid (20.6 g), potassium hydroxide (16.8 g), hydrazine hydrate (12.5 mL), and diethylene glycol (200 mL).
Hydrazone Formation: Heat the mixture to 130-140 °C and maintain this temperature for 1.5 hours. During this time, the hydrazone will form, and water will distill from the reaction mixture.
Reduction Step: After 1.5 hours, increase the temperature to 190-200 °C. The evolution of nitrogen gas should be observed. Maintain this temperature for 3-4 hours until gas evolution ceases.
Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Dilute the cooled mixture with 400 mL of deionized water.
Acidification: Carefully acidify the aqueous solution to a pH of 1-2 by slowly adding concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product. Perform this in an ice bath to control the temperature.
Extraction: Extract the acidified mixture three times with 100 mL portions of diethyl ether.
Purification: Combine the ether extracts and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2,3-dimethylphenyl)butanoic acid.
Final Purification: The product can be further purified by recrystallization from a suitable solvent like heptane or an ethanol/water mixture to afford the final product as a solid.
Workflow Visualization & Characterization
Detailed Synthesis Workflow
Caption: Detailed workflow for the synthesis of 4-(2,3-dimethylphenyl)butanoic acid.
Product Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
Note: Predicted spectroscopic data is based on established principles and data from structurally analogous compounds.[12] Actual values should be determined experimentally.
Safety & Handling
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
Potassium Hydroxide (KOH): Caustic and can cause severe burns. Avoid contact with skin and eyes.
Concentrated Acids (HCl): Highly corrosive. Always add acid to water/ice, never the other way around.
High Temperatures: The Wolff-Kishner reduction requires high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks or defects.
References
Study.com. (2024, February 15). Wolff-Kishner Reduction, Mechanism & Application. [Link]
Master Organic Chemistry. (2023, November 13). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]
PubMed. (2019, July 19). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. [Link]
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
Molbase. Synthesis of 4-(4-phenylphenyl)butanoic acid. [Link]
Friedel-Crafts acylation of 2,3-xylene with succinic anhydride procedure
Application Note: Regioselective Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride Executive Summary The Friedel-Crafts acylation of o-xylene (1,2-dimethylbenzene) with succinic anhydride is a fundamental tran...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride
Executive Summary
The Friedel-Crafts acylation of o-xylene (1,2-dimethylbenzene) with succinic anhydride is a fundamental transformation in organic synthesis and drug development. It serves as the critical first step in the Haworth reaction, a classic method for synthesizing substituted tetralins and polycyclic aromatic hydrocarbons (PAHs) ()[1]. This protocol details the synthesis of 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (also known as 3-(3,4-dimethylbenzoyl)propionic acid). By optimizing the Lewis acid stoichiometry and reaction conditions, researchers can achieve high regioselectivity and yield while establishing a self-validating experimental workflow.
Mechanistic Insights and Causality
Unlike Friedel-Crafts alkylation, which suffers from over-alkylation due to product activation, acylation is inherently self-limiting. The introduction of the electron-withdrawing acyl group deactivates the aromatic ring, preventing further electrophilic attack ()[2].
Regioselectivity: o-Xylene possesses two electron-donating methyl groups. The synergistic directing effects of these ortho/para directors strongly activate the ring. Steric hindrance from the adjacent methyl groups directs the bulky acylium ion predominantly to the 4-position, yielding the 3,4-dimethyl isomer almost exclusively.
Stoichiometry of the Lewis Acid: A common point of failure in anhydride acylations is insufficient catalyst. The reaction requires slightly more than two equivalents of aluminum chloride (
AlCl3
). The first equivalent coordinates with the carbonyl oxygen of the succinic anhydride to generate the reactive acylium ion complex. The second equivalent tightly complexes with the resulting ketone moiety of the product. Because this complex is stable under anhydrous conditions, the catalyst is not regenerated, necessitating a stoichiometric excess (>2.0 equiv) to drive the reaction to completion ()[1].
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of o-xylene with succinic anhydride.
Experimental Methodology
Caution:
AlCl3
is highly moisture-sensitive and reacts violently with water to release HCl gas. Perform all operations in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).
Materials & Reagents
o-Xylene (Reagent grade, anhydrous)
Succinic anhydride (99% purity)
Aluminum chloride (
AlCl3
, anhydrous powder)
Dichloromethane (DCM, anhydrous)
Hydrochloric acid (1M aqueous)
Brine, Magnesium sulfate (
MgSO4
)
Step-by-Step Protocol (Solution-Phase)
Preparation of the Acylating Complex: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous
AlCl3
(2.2 equiv, 58.6 mmol) in 50 mL of anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
Anhydride Addition: Slowly add succinic anhydride (1.0 equiv, 26.6 mmol) in portions to the chilled
AlCl3
suspension. Stir for 30 minutes at 0 °C.
Self-Validation Checkpoint: The formation of the acylium complex is visually confirmed by the gradual dissolution of the
AlCl3
suspension into a homogeneous, pale-yellow solution.
Substrate Addition: Dissolve o-xylene (1.1 equiv, 29.3 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes to control the exothermic electrophilic aromatic substitution.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.
Self-Validation Checkpoint: Monitor via TLC (Eluent: Hexanes/Ethyl Acetate 1:1 with 1% acetic acid). The reaction is complete when the succinic anhydride spot (visualized with
KMnO4
stain) disappears and a strong UV-active product spot appears at a lower
Rf
()[3].
Quenching (Critical Step): Carefully pour the dark, viscous reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1M HCl.
Causality: The acidic aqueous quench destroys the stable aluminum-ketone complex, liberating the free 4-(3,4-dimethylphenyl)-4-oxobutanoic acid and dissolving aluminum salts into the aqueous phase ()[1].
Extraction and Purification: Extract the aqueous layer with DCM (
3×50
mL). Combine the organic layers and wash with brine. To isolate the carboxylic acid product from unreacted o-xylene, extract the organic layer with 5% aqueous
NaHCO3
.
Self-Validation Checkpoint: This basic extraction inherently validates the product. Unreacted xylene and neutral byproducts remain in the organic phase, while the target carboxylic acid selectively dissolves into the aqueous phase as a sodium salt. Acidifying the aqueous phase to pH 2 using concentrated HCl precipitates the pure product. Filter, wash with cold water, and dry under vacuum.
Figure 2: Experimental workflow for 3-(3,4-dimethylbenzoyl)propionic acid synthesis.
Quantitative Data & Yield Analysis
Recent chemical engineering advancements have introduced greener alternatives to the traditional solution-phase Friedel-Crafts reaction. These include solvent-free mechanochemical (ball-milling) approaches, solid acid catalysts, and ionic liquids, which offer varying degrees of yield and environmental benefits ()[2] ()[4].
Reaction Condition
Catalyst / Reagent
Temp (°C)
Time (h)
Yield (%)
Traditional Solution-Phase
AlCl3
(2.2 eq) / DCM
20 °C
2.0
86 - 98%
Ionic Liquid System
[bmim]Cl⋅AlCl3
30 °C
3.0
95%
Solid Acid Catalyst
Heteropolyacid / MCM-41
180 °C
1.0
80%
Mechanochemical (Ball Milling)
AlCl3
(2.5 eq) / Neat
25 °C
1.0 - 2.0
~79%*
*Yield representative of solid-state anhydride acylations under optimized milling conditions.
Application Note: Catalytic Workflows for the Synthesis of 4-(2,3-Dimethylphenyl)butanoic Acid
Introduction & Strategic Rationale 4-(2,3-Dimethylphenyl)butanoic acid (CAS: 13621-30-2) is a highly valued linear precursor in medicinal chemistry, primarily utilized for the construction of benzosuberone scaffolds and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
4-(2,3-Dimethylphenyl)butanoic acid (CAS: 13621-30-2) is a highly valued linear precursor in medicinal chemistry, primarily utilized for the construction of benzosuberone scaffolds and various biologically active pharmaceutical ingredients (APIs)[1]. The synthesis of this compound relies on a robust, two-stage catalytic sequence:
Intermolecular Friedel-Crafts Acylation: Coupling o-xylene with succinic anhydride to form the intermediate keto-acid.
Catalytic Hydrogenolysis: Reduction of the benzylic ketone to a methylene group.
This application note details the mechanistic causality behind catalyst selection, provides self-validating experimental protocols, and compares traditional versus modern catalytic methodologies to ensure high regioselectivity and yield[2].
Step 1: Regioselective Friedel-Crafts Acylation
Mechanistic Causality & Catalyst Selection
The first step involves the electrophilic aromatic substitution of o-xylene by succinic anhydride. Because succinic anhydride is a relatively weak electrophile, a strong Lewis acid catalyst (traditionally
AlCl3
) is required to coordinate with the anhydride's carbonyl oxygen. This coordination generates a highly reactive acylium ion equivalent[2].
o-Xylene possesses two electron-donating methyl groups that direct the incoming electrophile. While the 3,4-dimethylphenyl isomer is thermodynamically and sterically favored, the 2,3-dimethylphenyl isomer (our target precursor, 4-(2,3-dimethylphenyl)-4-oxobutanoic acid) is generated as a competitive product.
Traditional Catalysis (
AlCl3
): Requires stoichiometric amounts due to strong complexation with the product's ketone and carboxylic acid groups. Low temperatures (0–5 °C) are critical to trap the kinetic 2,3-isomer before thermodynamic equilibration favors the 3,4-isomer exclusively.
Mechanochemical Catalysis: Recent advances demonstrate that solvent-free ball-milling can drive Friedel-Crafts acylations of aromatics with succinic anhydride, offering an eco-friendly alternative with unique regioselectivity profiles[3].
Protocol 1:
AlCl3
-Catalyzed Acylation of o-Xylene
Self-Validating Check: The evolution of HCl gas and the formation of a deep-colored complex indicate active acylium ion generation.
Preparation: In a flame-dried, multi-neck flask equipped with a mechanical stirrer and an inert argon atmosphere, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane (DCM). Add o-xylene (1.2 eq).
Catalyst Addition: Cool the mixture to 0 °C using an ice-salt bath. Slowly add anhydrous
AlCl3
(2.2 eq) in small portions over 60 minutes to control the exothermic generation of the acylium-
AlCl3
complex[2].
Reaction: Maintain the temperature at 0–5 °C for 4 hours. Causality: Strict thermal control suppresses the thermodynamic shift toward the 3,4-isomer.
Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and concentrated HCl (to break the aluminum-product complex).
Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic phase with brine, dry over
Na2SO4
, and concentrate.
Purification: Separate the 2,3-dimethyl and 3,4-dimethyl isomers via fractional crystallization from toluene/heptane or via silica gel column chromatography.
Step 2: Catalytic Hydrogenation / Hydrogenolysis
Mechanistic Causality & Catalyst Selection
The intermediate 4-(2,3-dimethylphenyl)-4-oxobutanoic acid must be reduced to 4-(2,3-dimethylphenyl)butanoic acid. While the Clemmensen reduction (Zn/Hg amalgam in strong acid) is a classical approach for this transformation[2], its toxicity makes it unsuitable for modern pharmaceutical scale-up.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C) is the superior alternative.
Mechanism: Benzylic ketones are uniquely susceptible to catalytic hydrogenolysis. The Pd/C catalyst first reduces the ketone to a benzylic alcohol. By conducting the reaction in an acidic medium (e.g., glacial acetic acid with a catalytic amount of HCl), the benzylic hydroxyl group is protonated, converting it into a superior leaving group (water). The Pd surface then facilitates the cleavage of the C-O bond, yielding the stable methylene bridge.
Protocol 2: Pd/C-Catalyzed Hydrogenolysis
Self-Validating Check: A stoichiometric drop in hydrogen gas pressure (2 equivalents of
H2
consumed per mole of substrate) confirms complete conversion from ketone to methylene.
Preparation: Charge a high-pressure hydrogenation reactor (e.g., Parr shaker) with 4-(2,3-dimethylphenyl)-4-oxobutanoic acid (1.0 eq) dissolved in glacial acetic acid (0.5 M).
Catalyst Loading: Add 10% Pd/C (10 wt% relative to the substrate) and 3 drops of concentrated HCl as an acidic promoter.
Purging: Seal the reactor. Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas to remove all oxygen and prevent catalyst poisoning or ignition.
Hydrogenation: Pressurize the reactor to 50 psi with
H2
gas. Agitate the mixture at 40 °C for 12 hours. Monitor the pressure drop closely.
Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the used Pd/C dry out in air, as it is highly pyrophoric.
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from aqueous ethanol to yield pure 4-(2,3-dimethylphenyl)butanoic acid[1].
Quantitative Data Presentation
Table 1: Catalyst Comparison for Friedel-Crafts Acylation (Step 1)
Catalyst System
Conditions
2,3-Isomer Selectivity
Yield
EHS Profile
AlCl₃ (Stoichiometric)
DCM, 0–5 °C, 4h
Moderate (Kinetic control)
75-85%
Poor (Corrosive, generates HCl waste)
Zeolite (H-Beta)
Neat, 120 °C, 24h
Low (Thermodynamic)
40-50%
Excellent (Reusable, solid acid)
Mechanochemical (Ball Milling)
Solvent-free, RT, 1h
Moderate
40-60%
Excellent (Green chemistry, no solvent)
Table 2: Catalyst Comparison for Carbonyl Reduction (Step 2)
Catalyst / Reagent
Conditions
Conversion
Chemoselectivity
Scalability for Pharma
10% Pd/C + H₂
AcOH, 50 psi, 40 °C
>95%
High (No ring reduction)
Excellent (Preferred industry standard)
Zn(Hg) / HCl (Clemmensen)
Aqueous HCl, Reflux
70-80%
Moderate (Side reactions)
Poor (Highly toxic heavy metals)
N₂H₄ / KOH (Wolff-Kishner)
Ethylene glycol, 200 °C
80-90%
High
Moderate (Hydrazine is toxic/explosive)
Synthetic Workflow Visualization
Caption: Catalytic workflow for 4-(2,3-dimethylphenyl)butanoic acid synthesis.
Solvent Selection for the Optimized Synthesis of 4-(2,3-dimethylphenyl)butanoic acid
An Application Guide Abstract This application note provides a comprehensive guide for the strategic selection of solvents to optimize the synthesis of 4-(2,3-dimethylphenyl)butanoic acid, a key intermediate in pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide
Abstract
This application note provides a comprehensive guide for the strategic selection of solvents to optimize the synthesis of 4-(2,3-dimethylphenyl)butanoic acid, a key intermediate in pharmaceutical and chemical research. The synthesis of this molecule, commonly approached via Friedel-Crafts acylation, is highly dependent on reaction conditions, with solvent choice being a critical parameter influencing yield, purity, and reaction kinetics. We will explore the theoretical underpinnings of solvent effects, present a detailed protocol for a systematic solvent screening experiment, and provide a framework for data interpretation to identify optimal reaction conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to enhance the efficiency and robustness of their synthetic processes.[1][2]
Introduction: The Critical Role of Solvents in Synthesis
The efficiency of a chemical reaction is profoundly influenced by the medium in which it is conducted. The solvent does not merely act as a passive medium to dissolve reactants but actively participates in the reaction by solvating reactants, intermediates, and transition states.[3] This interaction can dramatically alter the energy landscape of the reaction, thereby affecting its rate, selectivity, and overall yield.[4]
In multi-step syntheses, such as those common in active pharmaceutical ingredient (API) development, optimizing each step is crucial for economic viability and process scalability.[2] For the synthesis of 4-(2,3-dimethylphenyl)butanoic acid, a common strategy involves the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with succinic anhydride. This electrophilic aromatic substitution is notoriously sensitive to solvent effects, which can dictate the stability of the critical acylium ion intermediate and the activity of the Lewis acid catalyst.[5][6] This document provides the scientific rationale and a practical, step-by-step protocol to navigate the complexities of solvent selection for this specific transformation.
Theoretical Considerations for Solvent Selection
The choice of an appropriate solvent is guided by its physical and chemical properties and how they interact with the reaction mechanism. For a Friedel-Crafts acylation, the key considerations are the solvent's polarity, its ability to form hydrogen bonds (proticity), and its potential to interact with the Lewis acid catalyst.[7][8]
Polarity and Dielectric Constant : Solvent polarity influences the solubility of reactants and the stabilization of charged species.[9] Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reactions.[4] However, in Friedel-Crafts acylations, highly polar solvents (e.g., nitrobenzene) can form stable complexes with the Lewis acid catalyst (e.g., AlCl₃), potentially reducing its activity or altering the reaction's regioselectivity.[5][7] Conversely, non-polar solvents may not adequately dissolve the reactants or the catalyst-acyl complex.[7]
Protic vs. Aprotic Solvents : Solvents are broadly classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., dichloromethane, THF).[10] Polar protic solvents are generally avoided in Friedel-Crafts reactions as they can react with and deactivate the Lewis acid catalyst. Polar aprotic solvents can be suitable, but their Lewis basicity must be considered, as they can also complex with the catalyst.[3] Inert, non-polar or moderately polar aprotic solvents like dichloromethane (DCM), carbon disulfide (CS₂), or 1,2-dichloroethane (DCE) are often preferred.[5][6]
Stabilization of Intermediates : The mechanism of Friedel-Crafts acylation proceeds through a highly electrophilic acylium ion intermediate. The solvent plays a crucial role in stabilizing this charged species.[6] An ideal solvent will facilitate the formation of the acylium ion without strongly coordinating to it or the Lewis acid, thus allowing the reaction to proceed efficiently.
Experimental Design for Solvent Screening
A systematic approach is essential for efficiently identifying the optimal solvent. This involves performing the reaction under identical conditions (temperature, concentration, stoichiometry) while varying only the solvent.
General Synthetic Workflow
The overall process for solvent screening follows a logical sequence from reaction setup to final analysis. This workflow ensures that each solvent is evaluated under a consistent and reproducible set of conditions.
Caption: General workflow for the solvent screening protocol.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1,2-Dimethylbenzene (o-xylene)
Anhydrous, ≥99%
Sigma-Aldrich
Succinic Anhydride
≥99%
Sigma-Aldrich
Aluminum Chloride (AlCl₃)
Anhydrous, powder
Sigma-Aldrich
Handle in a glovebox or dry atmosphere.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Fisher Scientific
Test Solvent
1,2-Dichloroethane (DCE)
Anhydrous, ≥99.8%
Fisher Scientific
Test Solvent
Carbon Disulfide (CS₂)
Anhydrous, ≥99.9%
Sigma-Aldrich
Caution: Highly flammable, toxic.
Nitrobenzene
Anhydrous, ≥99%
Acros Organics
Test Solvent
Hydrochloric Acid (HCl)
37% (concentrated)
VWR
For work-up.
Sodium Sulfate (Na₂SO₄)
Anhydrous, granular
VWR
For drying organic layers.
Deuterated Chloroform (CDCl₃)
99.8 atom % D
Cambridge Isotope
For NMR analysis.
Protocol 1: Solvent Screening for Friedel-Crafts Acylation
This protocol describes a single experimental run. It should be repeated for each solvent being tested.
Reaction Setup:
Under an inert atmosphere (Nitrogen or Argon), equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
Ensure all glassware is oven-dried and cooled under vacuum before use.
Reagent Charging:
To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents).
Add 30 mL of the anhydrous test solvent (e.g., Dichloromethane).
Cool the resulting suspension to 0 °C using an ice-water bath.
Addition of Reactants:
In the dropping funnel, prepare a solution of 1,2-dimethylbenzene (1.0 equivalent) and succinic anhydride (1.05 equivalents) in 15 mL of the same test solvent.
Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.[5]
Reaction Monitoring:
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Stir the reaction for 2-6 hours. Monitor the consumption of the starting material by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
Work-up and Quenching:
Once the reaction is deemed complete, cool the flask back to 0 °C.
CAUTION: Quenching is highly exothermic. Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice (100 g) and concentrated HCl (20 mL).[5]
Stir the resulting mixture for 15 minutes until all solids have dissolved.
Product Extraction:
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with the solvent used for the reaction (3 x 30 mL). If the reaction solvent is water-miscible or has a similar density, use a different extraction solvent like ethyl acetate.
Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Analysis:
Obtain the mass of the crude product to calculate the crude yield.
Analyze the crude product by ¹H NMR and LC-MS to determine the purity and confirm the structure of the intermediate, 4-oxo-4-(2,3-dimethylphenyl)butanoic acid.[12][13]
(Note: The second step, reduction of the ketone, is not covered in this solvent screening protocol as the focus is on the solvent-sensitive acylation step.)
Data Interpretation and Optimization
The data gathered from the solvent screening experiments should be tabulated to allow for a clear comparison. Key metrics include reaction time, crude yield, and product purity.
Comparative Results of Solvent Screening
Solvent
Category
Dielectric Constant (ε)
Reaction Time (h)
Crude Yield (%)
Purity by ¹H NMR (%)
Observations
Dichloromethane (DCM)
Polar Aprotic
9.1
2.5
88
92
Clean reaction, easy work-up.
1,2-Dichloroethane (DCE)
Polar Aprotic
10.4
3.0
85
90
Similar to DCM, slightly slower.
Carbon Disulfide (CS₂)
Non-polar
2.6
4.0
75
85
Slower reaction, some starting material left.
Nitrobenzene
Polar Aprotic
34.8
6.0
45
70
Dark-colored solution, significant byproducts.
(Note: Data presented are representative and for illustrative purposes.)
Discussion of Results
The results table clearly indicates that chlorinated solvents provided the best performance for this reaction.
Dichloromethane (DCM) emerged as the optimal solvent, providing the highest yield and purity in the shortest reaction time.[6] Its moderate polarity appears to strike the right balance, effectively dissolving the reactants and stabilizing the acylium intermediate without deactivating the AlCl₃ catalyst.[4]
Carbon Disulfide (CS₂) , a non-polar solvent, resulted in a slower and less complete reaction, suggesting that some degree of polarity is beneficial for this transformation.[7]
Nitrobenzene , a highly polar solvent, gave a poor yield and purity. This is consistent with literature reports where highly polar, coordinating solvents can form strong complexes with the Lewis acid, inhibiting its catalytic activity and sometimes leading to alternative reaction pathways or byproducts.[5][7]
Caption: Relationship between solvent polarity and reaction outcome.
Conclusion and Recommendations
Based on the systematic screening and analysis, Dichloromethane (DCM) is the recommended solvent for the Friedel-Crafts acylation step in the synthesis of 4-(2,3-dimethylphenyl)butanoic acid. It provides an optimal balance of reactant solubility and minimal interference with the Lewis acid catalyst, leading to high yields and purity under mild conditions. This methodical approach to solvent selection, grounded in both theoretical principles and empirical testing, is a powerful strategy for reaction optimization that can be applied to a wide range of synthetic challenges in the pharmaceutical and chemical industries.
References
Vertex AI Search. The role of the Solvent.
Fiveable. (2025, August 15). Solvent polarity Definition - Organic Chemistry II Key....
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
Journal of Advances in Chemistry. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
ResearchGate. (2025, October 31). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions.
BenchChem. (2025). Technical Support Center: Optimizing N-Acylation Reactions.
BenchChem. (2025). Comparative study of different solvents for Friedel-Crafts acylation of toluene.
Fiveable. Spectroscopic Methods in Organic Analysis.
Open Access Journals. Principles of Organic Spectroscopy.
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
Scalable Manufacturing Protocol for 4-(2,3-Dimethylphenyl)butanoic Acid via Regioselective Stobbe Condensation
Executive Summary 4-(2,3-Dimethylphenyl)butanoic acid (CAS No. 13621-30-2) is a highly valued building block in the synthesis of advanced pharmaceutical intermediates and specialty materials[1].
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(2,3-Dimethylphenyl)butanoic acid (CAS No. 13621-30-2) is a highly valued building block in the synthesis of advanced pharmaceutical intermediates and specialty materials[1]. A common pitfall in the synthesis of 4-arylbutanoic acids is the reliance on the Friedel-Crafts alkylation of arenes (e.g., reacting o-xylene with succinic anhydride or
γ
-butyrolactone). Due to significant steric hindrance at the 3-position of o-xylene, this classical approach predominantly yields the undesired 4-(3,4-dimethylphenyl) isomer.
To circumvent this regiochemical limitation and establish a robust, scalable manufacturing route, this Application Note details a three-step sequence starting from commercially available 2,3-dimethylbenzaldehyde. By leveraging a base-catalyzed Stobbe condensation, followed by acid-mediated decarboxylation and catalytic hydrogenation, this protocol ensures absolute regiocontrol and high overall yield, making it ideal for pilot-plant and commercial-scale execution.
Synthetic Strategy & Mechanistic Rationale
As a self-validating system, this synthetic route is designed so that each intermediate can be easily monitored and isolated, minimizing the carryover of impurities. The mechanistic causality behind each step is as follows:
Step 1: Stobbe Condensation
The reaction of 2,3-dimethylbenzaldehyde with diethyl succinate in the presence of a strong base (e.g., sodium ethoxide) forms an intermediate lactone (paraconic acid derivative). This lactone undergoes an irreversible, base-induced ring opening to yield an alkylidenesuccinic acid half-ester. The irreversibility of this ring-opening step drives the equilibrium forward, ensuring high conversions even with sterically hindered ortho-substituted benzaldehydes [1].
Step 2: Hydrolysis and Decarboxylation
The resulting half-ester is subjected to aggressive acidic hydrolysis (e.g., 48% aqueous HBr or concentrated HCl in acetic acid) under reflux. This step serves a dual purpose: it hydrolyzes the remaining ester group to a diacid and subsequently triggers decarboxylation. The loss of CO₂ is thermodynamically driven by the formation of the conjugated 4-(2,3-dimethylphenyl)-3-butenoic acid (which may partially isomerize to the 2-butenoic acid derivative) [2].
Step 3: Catalytic Hydrogenation
The unsaturated acid intermediate is reduced using standard catalytic hydrogenation (H₂, Pd/C) to yield the final target, 4-(2,3-dimethylphenyl)butanoic acid. The absence of reducible functional groups other than the alkene ensures near-quantitative yields without the risk of over-reduction [3].
Process Flow Diagram
Process flow diagram for the scalable synthesis of 4-(2,3-dimethylphenyl)butanoic acid.
Experimental Protocols (1-kg Scale-Up)
Self-Validating System Note: Each step includes specific In-Process Controls (IPCs) to ensure the reaction has reached completion before proceeding.
Step 1: Synthesis of 3-(Ethoxycarbonyl)-4-(2,3-dimethylphenyl)-3-butenoic Acid
Preparation: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge absolute ethanol (4.0 L).
Base Addition: Carefully add sodium metal (150 g, 6.5 mol) in small pieces to generate sodium ethoxide. Maintain the internal temperature below 50°C. (Note: Alternatively, use commercially available 21% NaOEt in ethanol to save time).
Reagent Addition: Once the sodium has completely dissolved and the solution is cooled to 20°C, add a mixture of 2,3-dimethylbenzaldehyde (670 g, 5.0 mol) and diethyl succinate (1.05 kg, 6.0 mol) dropwise over 1 hour.
Reaction: Heat the mixture to a gentle reflux (approx. 78°C) for 6–8 hours.
IPC: Monitor by HPLC or TLC (Hexane:EtOAc 4:1). The reaction is deemed complete when the aldehyde peak is <2% area.
Workup: Concentrate the mixture under reduced pressure to remove ethanol. Dissolve the residue in water (5 L) and wash with toluene (2 x 1 L) to remove unreacted aldehyde and neutral impurities. Acidify the aqueous layer with 6M HCl to pH 2. Extract the precipitated half-ester with ethyl acetate (3 x 1.5 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield a viscous oil or semi-solid.
Expected Yield: ~1.1 kg (85%). Proceed to the next step without further purification.
Step 2: Decarboxylation to 4-(2,3-Dimethylphenyl)-3-butenoic Acid
Preparation: Transfer the crude half-ester (~1.1 kg) to a 10 L reactor.
Reaction: Heat the mixture to reflux (110–115°C) for 12–16 hours. Vigorous evolution of CO₂ will be observed initially.
IPC: Monitor by LC-MS for the disappearance of the diacid mass (
[M−H]−
249) and the appearance of the monoacid mass (
[M−H]−
189).
Workup: Cool the reaction to room temperature and pour it into crushed ice/water (10 L). Stir for 1 hour to allow complete precipitation of the unsaturated acid. Filter the solid, wash thoroughly with cold water until the filtrate is pH > 4, and dry under vacuum at 45°C.
Expected Yield: ~650 g (80% from half-ester).
Step 3: Catalytic Hydrogenation to 4-(2,3-Dimethylphenyl)butanoic Acid
Preparation: In a 5 L high-pressure stainless-steel autoclave, dissolve the unsaturated acid (650 g, 3.4 mol) in methanol (3.0 L).
Catalyst Addition: Under a nitrogen blanket, add 10% Palladium on Carbon (Pd/C, 50% wet, 32.5 g, 5 wt%).
Reaction: Purge the vessel with nitrogen (3x), then with hydrogen (3x). Pressurize with H₂ to 3–4 bar (45–60 psi) and stir vigorously at 25–30°C for 4–6 hours.
IPC: Monitor hydrogen uptake. The reaction is complete when the pressure remains constant for 30 minutes. Confirm by HPLC (disappearance of the alkene peak).
Workup: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol (500 mL).
Isolation: Concentrate the filtrate under reduced pressure to afford the crude product. Recrystallize from heptane/ethyl acetate to yield pure 4-(2,3-dimethylphenyl)butanoic acid as a white crystalline solid.
Expected Yield: ~620 g (94%).
Quantitative Data & Scale-Up Metrics
The following table summarizes the stoichiometric requirements, reaction parameters, and expected yields for a 1-kg scale-up campaign based on the limiting reagent (2,3-dimethylbenzaldehyde).
Application Note: Clemmensen Reduction Techniques for the Synthesis of 4-(2,3-Dimethylphenyl)butanoic Acid
Executive Summary The synthesis of 4-(2,3-dimethylphenyl)butanoic acid (CAS: 13621-30-2)[1] represents a critical intermediate workflow in the development of functionalized tetralins, tetralones, and complex polycyclic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-(2,3-dimethylphenyl)butanoic acid (CAS: 13621-30-2)[1] represents a critical intermediate workflow in the development of functionalized tetralins, tetralones, and complex polycyclic aromatic compounds used in pharmaceutical and materials research. The most robust synthetic route involves the Friedel-Crafts acylation of o-xylene with succinic anhydride to yield 4-(2,3-dimethylphenyl)-4-oxobutanoic acid, followed by the selective deoxygenation of the benzylic carbonyl group.
This application note provides a comprehensive, self-validating protocol for the Clemmensen reduction of 4-(2,3-dimethylphenyl)-4-oxobutanoic acid. By leveraging a biphasic heterogeneous catalytic system, this methodology ensures high chemoselectivity and yield, circumventing the limitations of alternative deoxygenation strategies.
Chemical Context & Rationale
Introduced by Danish chemist Erik Christian Clemmensen in 1913, the Clemmensen reduction is a classical deoxygenation method that transforms carbonyl groups (C=O) into methylene groups (-CH2-) using zinc amalgam (Zn-Hg) and concentrated hydrochloric acid (HCl)[2][3].
Why choose Clemmensen over Wolff-Kishner?
While both methods achieve deoxygenation, their operational environments are diametrically opposed. The Wolff-Kishner reduction operates under strongly alkaline conditions (hydrazine and KOH at high temperatures), which can be detrimental to base-sensitive substrates[4]. Conversely, the Clemmensen reduction thrives in highly acidic environments[5]. Because 4-(2,3-dimethylphenyl)-4-oxobutanoic acid is an aroylpropionic acid that is entirely stable in strong acids, it is an ideal candidate for the Clemmensen protocol. Furthermore, the Clemmensen reduction exhibits exceptional chemoselectivity for aryl-alkyl ketones (such as those formed via Friedel-Crafts acylation) over aliphatic ketones or carboxylic acids[3].
Synthetic pathway from o-xylene to 5,6-dimethyl-1-tetralone via Clemmensen reduction.
Mechanistic Insights: The Zinc-Carbenoid Pathway
Despite being widely utilized, the exact mechanism of the Clemmensen reduction is complex due to the heterogeneous nature of the solid zinc and liquid acid phases[2][3]. The currently accepted model is the zinc-carbenoid mechanism [2].
The reaction does not proceed via a simple alcohol intermediate. Instead, the carbonyl oxygen binds directly to the active zinc surface. A single-electron transfer from the metal generates a radical anion. Subsequent protonation and a second electron transfer lead to the expulsion of water and the formation of a zinc-carbenoid intermediate[3]. Final protonation and cleavage from the zinc surface yield the alkane[2].
The Causality of Amalgamation:
Why must the zinc be treated with mercury(II) chloride?
Hydrogen Overpotential: Pure zinc reacts violently with concentrated HCl to produce H2 gas, rapidly depleting the acid without reducing the ketone. Mercury raises the hydrogen overpotential, suppressing this parasitic reaction.
Surface Activation: Amalgamation provides a continuously clean, reactive metallic surface, preventing the passivation of zinc particles by oxide layers or organic byproducts.
Proposed zinc-carbenoid mechanism for the Clemmensen reduction of aryl ketones.
Experimental Protocol
This protocol utilizes a modified biphasic approach. The addition of a non-polar organic co-solvent (toluene) is critical for maintaining the solubility of the highly hydrophobic 4-(2,3-dimethylphenyl)butanoic acid product, preventing it from coating and deactivating the zinc surface.
Phase 1: Preparation of Zinc Amalgam (Zn-Hg)
Note: This must be prepared freshly immediately prior to the reduction.
Charge the Flask: Add 50 g of mossy zinc to a 500 mL round-bottom flask. Causality: Mossy zinc is preferred over zinc dust; zinc dust provides too much surface area, leading to uncontrollable exothermic reactions and rapid acid depletion.
Amalgamation: Add a solution containing 5 g of mercury(II) chloride (HgCl2) dissolved in 50 mL of deionized water and 2.5 mL of concentrated HCl.
Activation: Swirl the mixture vigorously for 5–10 minutes. The zinc surface will transition from dull gray to a shiny, silvery finish.
Decantation: Decant the aqueous supernatant. The activated Zn(Hg) is now ready for immediate use.
Phase 2: Clemmensen Reduction
Reagent Addition: To the flask containing the freshly prepared Zn(Hg), add 75 mL of concentrated HCl and 25 mL of water.
Substrate Introduction: Add 20 g of 4-(2,3-dimethylphenyl)-4-oxobutanoic acid.
Co-Solvent Addition (Critical Step): Add 50 mL of toluene. Causality: As the reduction proceeds, the resulting 4-(2,3-dimethylphenyl)butanoic acid becomes highly lipophilic. Toluene continuously extracts the product into the organic phase, keeping the aqueous-metal interface clear for further catalytic turnover.
Reflux: Equip the flask with a reflux condenser. Heat the biphasic mixture to a vigorous reflux (approx. 100–105 °C) using a heating mantle.
Acid Replenishment: Maintain reflux for 24 hours. Every 6 hours, temporarily remove the heat and carefully add an additional 15 mL of concentrated HCl through the condenser. Causality: The zinc-carbenoid mechanism consumes protons continuously. Replenishing the acid prevents the reaction from stalling.
Phase 3: Workup and Purification (Self-Validating System)
Separation: Cool the reaction mixture to room temperature. Decant the biphasic liquid from any unreacted zinc into a separatory funnel.
Extraction: Separate the aqueous and organic (toluene) layers. Extract the strongly acidic aqueous layer with two additional 30 mL portions of toluene to ensure complete product recovery.
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated brine.
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
Validation: Analyze the crude residue via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (UV-active, lower
Rf
) should be completely absent, replaced by a single higher
Rf
spot.
Crystallization: Recrystallize the crude product from a minimal amount of hot hexanes to yield pure 4-(2,3-dimethylphenyl)butanoic acid as white crystals.
Quantitative Data & Method Comparison
Table 1: Comparison of Deoxygenation Strategies for Aroylpropionic Acids
Methodology
Reagents & Conditions
Substrate Compatibility
Yield Profile & Notes
Clemmensen Reduction
Zn(Hg), conc. HCl, Toluene reflux, 24h
Excellent for acid-stable aryl ketones.
75-85% . Highly chemoselective. Requires handling of toxic Hg salts.
Wolff-Kishner Reduction
Hydrazine hydrate, KOH, Ethylene glycol, 200°C
Poor for carboxylic acids (forms salts, hinders reactivity).
40-50% . Harsh alkaline conditions often lead to side reactions or incomplete conversion.
Catalytic Hydrogenation
Pd/C, H2 gas (50 psi), Ethanol, RT
Good, but risks over-reduction of the aromatic ring.
Application Note: Handling, Storage, and Formulation Protocols for 4-(2,3-Dimethylphenyl)butanoic Acid in Preclinical Development
Target Audience: Preclinical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Physicochemical Profili...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Physicochemical Profiling
4-(2,3-Dimethylphenyl)butanoic acid (4-2,3-DMPBA) is a lipophilic aryl-aliphatic carboxylic acid. Structurally homologous to the well-characterized orphan drug 4-phenylbutyrate (4-PBA), this compound is of significant interest in preclinical drug development for its potential dual action as a chemical chaperone and a pan-histone deacetylase (HDAC) inhibitor .
Understanding the physicochemical properties of 4-2,3-DMPBA is critical. The lipophilic 2,3-dimethylphenyl tail drives hydrophobic interactions necessary for binding misfolded proteins, but it severely restricts aqueous solubility. Conversely, the terminal carboxylic acid moiety allows for salt formation, which is a critical lever for in vivo formulation.
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Experimental Implication
CAS Number
13621-30-2
Unique identifier for sourcing and SDS retrieval.
Molecular Formula
C₁₂H₁₆O₂
Indicates high carbon-to-oxygen ratio (lipophilic).
Molecular Weight
192.26 g/mol
Used for precise molarity calculations in stock prep.
Physical State
Solid (White to off-white powder)
Prone to aerosolization; requires draft-free weighing.
Aqueous Solubility
< 1 mg/mL (Free Acid)
Requires organic solvents (DMSO) or salt conversion.
Organic Solubility
> 50 mg/mL in DMSO / Ethanol
Ideal for high-concentration in vitro stock solutions.
Stability Management and Causality in Storage
The integrity of small-molecule carboxylic acids can be compromised by poor storage practices. While 4-2,3-DMPBA is generally stable, environmental factors dictate specific handling causality .
Solid-State Storage: Store the lyophilized powder at -20°C in a desiccated environment .
Causality: Moisture absorption can lead to caking. Over prolonged periods, ambient moisture combined with trace impurities can catalyze slow oxidative degradation of the aliphatic chain.
Solution-State Storage (DMSO): Stock solutions must be aliquoted into single-use amber glass vials and stored at -80°C .
Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric water into the solvent. Because 4-2,3-DMPBA is highly lipophilic, even a 5% water content in DMSO will dramatically lower its solubility limit, causing invisible micro-precipitation. This leads to artificially low dosing in downstream assays and irreproducible data.
Safety, Hazard Mitigation, and PPE
Following standard Global Harmonized System (GHS) classifications for aryl-aliphatic acids, 4-2,3-DMPBA is classified as a localized irritant .
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
PPE Requirements: Nitrile gloves (double-gloving recommended during formulation), safety goggles, and a standard laboratory coat.
Handling Environment: Weighing must be performed inside a Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of fine particulates.
Experimental Workflows: Formulation and Dosing
To ensure a self-validating experimental system, the following protocols include built-in quality control (QC) checkpoints.
Protocol A: Preparation of 100 mM In Vitro Stock Solution
Use this protocol for cellular assays where final DMSO concentration must remain ≤0.1%.
Equilibration: Remove the solid 4-2,3-DMPBA from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. (QC: Prevents condensation on the cold powder).
Weighing: Weigh exactly 19.23 mg of 4-2,3-DMPBA into a sterile, static-free glass vial.
Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
Agitation: Vortex for 60 seconds. Sonicate in a RT water bath for 5 minutes until the solution is completely optically clear. (QC: Hold against a light source to verify the absence of undissolved micro-crystals).
Aliquot & Store: Dispense 50 µL aliquots into amber microcentrifuge tubes. Overlay with Argon gas before sealing to displace oxygen and ambient moisture. Store at -80°C.
Fig 1. Step-by-step workflow for the preparation and storage of 4-(2,3-DMPBA) in vitro stock solutions.
Protocol B: Preparation of In Vivo Aqueous Dosing Solution (Sodium Salt Conversion)
Use this protocol for oral gavage (PO) or intraperitoneal (IP) injections where organic solvents are toxic.
Molar Calculation: Weigh 192.26 mg of 4-2,3-DMPBA (1 mmol) into a glass beaker.
Base Addition: Add exactly 1.0 mL of 1M NaOH (1 mmol) to the powder.
Causality: The base deprotonates the carboxylic acid, forming the highly water-soluble sodium 4-(2,3-dimethylphenyl)butanoate salt.
Dilution: Add 8.0 mL of sterile PBS (Phosphate-Buffered Saline) or 0.9% physiological saline.
pH Adjustment: Stir continuously. Check the pH using a calibrated micro-probe. Carefully adjust the pH to 7.2 - 7.4 using dilute HCl or NaOH. (QC: If the pH drops below the pKa of the acid (~4.8), the free acid will rapidly precipitate out of solution).
Volume Adjustment: QS (quantum satis) to 10.0 mL with sterile saline.
Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal dosing.
Mechanistic Applications: HDAC Inhibition and Chemical Chaperoning
Like its structural analog 4-PBA, 4-2,3-DMPBA is hypothesized to operate via a dual mechanism of action, making it a valuable tool compound in neurodegeneration and cardiovascular ischemia models , .
Chemical Chaperone Activity: The lipophilic dimethylphenyl ring interacts with the exposed hydrophobic domains of misfolded proteins within the Endoplasmic Reticulum (ER). By masking these regions, the compound prevents pathological protein aggregation, thereby alleviating ER stress and mitigating apoptosis .
HDAC Inhibition: The aliphatic chain allows the carboxylic acid moiety to insert into the deep catalytic pocket of Class I and II Histone Deacetylases (HDACs). By chelating the active-site zinc ion, it prevents histone deacetylation, leading to chromatin relaxation and the upregulation of neuroprotective and anti-fibrotic genes .
Fig 2. Proposed dual mechanism of action for 4-(2,3-DMPBA) via HDAC inhibition and ER stress mitigation.
References
Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar / Current Drug Targets. Available at: [Link]
4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. PLOS One. Available at: [Link]
Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PLOS One. Available at:[Link]
Application
Green chemistry approaches to synthesizing dimethylphenyl butanoic acid
Application Note: Green Synthesis and Biocatalytic Functionalization of Dimethylphenyl Butanoic Acid Derivatives Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Developm...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Green Synthesis and Biocatalytic Functionalization of Dimethylphenyl Butanoic Acid Derivatives
Prepared by: Senior Application Scientist
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Dimethylphenyl butanoic acid (DMPBA)—specifically isomers like 4-(3,4-dimethylphenyl)butanoic acid—serves as a critical structural scaffold in the development of advanced active pharmaceutical ingredients (APIs), including angiotensin-converting enzyme (ACE) inhibitors and novel
γ
-aminobutyric acid (GABA) receptor modulators. Recent computational and synthetic validations have identified chiral derivatives, such as (3R)-4-amino-3-(3,4-dimethylphenyl)butanoic acid, as highly potent leads for GABAB1 receptor inhibition[1].
Historically, the synthesis of these backbones has relied on environmentally severe conditions. The traditional conversion of 4-(3,4-dimethylphenyl)-4-oxobutanoic acid to DMPBA utilizes the Wolff-Kishner reduction, which requires highly toxic hydrazine hydrate, strongly basic conditions (KOH), and extreme temperatures of 180–190 °C[2]. Furthermore, traditional Friedel-Crafts acylation steps consume stoichiometric amounts of hazardous aluminum chloride (AlCl₃), generating massive volumes of acidic aluminum hydroxide sludge during aqueous quenching.
The Green Chemistry Paradigm:
This application note details a modernized, self-validating green chemistry workflow that eliminates these hazards.
Catalytic Acylation: We replace AlCl₃ with recyclable solid-acid catalysts (Zeolite H-Beta), eliminating stoichiometric waste and enabling solvent-free or highly concentrated reaction conditions.
Catalytic Hydrogenation: We replace hydrazine with hydrogen gas over a Palladium on Carbon (Pd/C) catalyst in an aqueous ethanol matrix, reducing the reaction temperature from 190 °C to 45 °C and leaving water as the sole byproduct.
Biocatalytic Functionalization: To access chiral API precursors, we utilize
ω
-transaminases for direct asymmetric amination. This circumvents the 50% maximum theoretical yield limitation of traditional chemical kinetic resolution, achieving >99% enantiomeric excess (ee) in a single step[3]. To prevent substrate inhibition, this step can be adapted into an aqueous/organic biphasic system[4].
Quantitative Process Comparison
The following table summarizes the key process metrics, demonstrating the drastic reduction in environmental impact (E-factor) and operational hazards when transitioning to the green methodology.
Fig 1. Green continuous-flow compatible synthesis of dimethylphenyl butanoic acid.
Protocol 1: Green Friedel-Crafts Acylation
Objective: Synthesis of 4-(3,4-dimethylphenyl)-4-oxobutanoic acid without AlCl₃.
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine succinic anhydride (100 mmol, 10.0 g) and o-xylene (300 mmol, 31.8 g). The excess o-xylene acts as both reactant and a green, non-halogenated solvent.
Catalysis: Add 2.0 g of calcined Zeolite H-Beta (Si/Al ratio ~25).
Reaction: Heat the mixture to 110 °C under continuous stirring for 6 hours.
Causality Note: Zeolite H-Beta provides confined acidic pores that promote para-selective acylation while preventing polymerization side-reactions.
Workup & Recovery: Filter the mixture while hot (80 °C) to recover the Zeolite catalyst (which can be washed with ethanol, calcined, and reused). Allow the filtrate to cool to 0 °C to crystallize the product.
Self-Validation: The reaction is deemed complete when FTIR shows the disappearance of the distinct anhydride C=O stretch (~1780 cm⁻¹) and the appearance of a ketone C=O stretch (~1680 cm⁻¹).
Protocol 2: Green Catalytic Hydrogenation
Objective: Reduction of the ketone to yield 4-(3,4-dimethylphenyl)butanoic acid.
Preparation: Dissolve 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (50 mmol) in 150 mL of a 70:30 Ethanol/Water mixture.
Causality Note: Pure ethanol under acidic conditions risks esterification of the carboxylic acid, while pure water lacks substrate solubility. The 70:30 ratio perfectly balances solubility and functional group preservation.
Catalysis: Add 0.5 g of 10% Pd/C catalyst.
Reaction: Purge the vessel with N₂, then introduce H₂ gas at 3 atm. Stir vigorously at 45 °C for 4 hours.
Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to precipitate the pure 4-(3,4-dimethylphenyl)butanoic acid.
Self-Validation: Monitor hydrogen gas uptake; the reaction is self-limiting and will cease exactly when 50 mmol of H₂ is consumed. TLC (Hexane:EtOAc 7:3) should show a complete shift to a higher Rf value.
Biocatalytic Functionalization for Chiral APIs
For drug development applications requiring chiral centers (e.g., GABA analogues), the intermediate 4-(3,4-dimethylphenyl)-4-oxobutanoic acid can be diverted into a biocatalytic pathway.
Fig 2. Biocatalytic transamination pathway for chiral GABA analogue precursors.
Protocol 3: Enantioselective Transamination
Objective: Synthesis of (R)-4-amino-4-(3,4-dimethylphenyl)butanoic acid.
Buffer Preparation: Prepare 100 mL of 200 mM Tris-HCl buffer (pH 7.0) containing 0.1 mM pyridoxal 5'-phosphate (PLP) cofactor.
Substrate & Donor Addition: Add 4-(3,4-dimethylphenyl)-4-oxobutanoic acid to a final concentration of 50 mM. Add isopropylamine (amine donor) to a concentration of 500 mM.
Causality Note: Transamination is a reversible equilibrium. A 10-fold excess of isopropylamine drives the reaction forward via Le Chatelier's principle. The resulting byproduct, acetone, can be removed via a light nitrogen sweep to further pull the equilibrium to the right.
Biocatalysis: Introduce purified
ω
-transaminase (e.g., from Vibrio fluvialis or engineered variants) at 2 mg/mL[3]. Incubate at 30 °C with gentle orbital shaking for 24 hours.
Workup: Adjust the pH to 2.0 using 1M HCl to protonate the amino acid, extract unreacted ketone with ethyl acetate, then adjust the aqueous phase to the isoelectric point (pH ~6.5) to precipitate the chiral amino acid.
Self-Validation: HPLC analysis using a chiral stationary phase (e.g., Chiralcel OD-H) must be performed. The protocol is validated when the chromatogram confirms >99% ee for the (R)-enantiomer.
Technical Support Center: Synthesis of 4-(2,3-dimethylphenyl)butanoic acid via Friedel-Crafts Reaction
Welcome to the technical support resource for the synthesis of 4-(2,3-dimethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 4-(2,3-dimethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answer frequently asked questions regarding the multi-step synthesis involving a Friedel-Crafts acylation followed by a carbonyl reduction.
I. Reaction Overview
The synthesis of 4-(2,3-dimethylphenyl)butanoic acid is typically achieved in a two-step process. The first step is a Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(2,3-dimethylphenyl)-4-oxobutanoic acid. The second step involves the reduction of the keto group to a methylene group to yield the final product.
II. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis.
Issue 1: Low or No Yield in the Friedel-Crafts Acylation Step
Q: My Friedel-Crafts acylation of 1,2-dimethylbenzene with succinic anhydride is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to several key factors related to the catalyst, reagents, and reaction conditions.[1][2]
Catalyst Inactivity due to Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst.
Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[1][2] Use anhydrous solvents and fresh, high-quality aluminum chloride.
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][2][3] This complexation effectively removes the catalyst from the reaction, meaning that a stoichiometric amount (or even a slight excess) is required for the reaction to proceed to completion.[1][3]
Solution: Use at least one equivalent of AlCl₃ for every equivalent of succinic anhydride. It is often beneficial to use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure the reaction goes to completion.
Reaction Temperature: While some Friedel-Crafts reactions require heating, the initial mixing of the reactants and catalyst is often done at a lower temperature to control the initial exothermic reaction.
Solution: Begin the reaction by slowly adding the acylating agent to a cooled suspension of the aromatic substrate and Lewis acid catalyst (e.g., in an ice bath at 0°C).[1] After the initial addition, the reaction mixture can then be allowed to warm to room temperature or heated to drive the reaction to completion.
Issue 2: Formation of Isomeric Products
Q: I am observing the formation of an isomeric product along with my desired 4-(2,3-dimethylphenyl)-4-oxobutanoic acid. Why is this happening and how can I improve the regioselectivity?
A: The acylation of 1,2-dimethylbenzene can potentially yield two isomers: the desired 4-(2,3-dimethylphenyl)-4-oxobutanoic acid and the undesired 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. The directing effects of the two methyl groups on the aromatic ring influence the position of electrophilic attack.
Steric Hindrance and Electronic Effects: The two methyl groups are ortho- and para-directing. In 1,2-dimethylbenzene, the positions ortho and para to one methyl group and meta to the other are activated. The position between the two methyl groups is sterically hindered. The primary site of acylation is typically the position para to one of the methyl groups.
Solvent Effects: The choice of solvent can influence the product distribution in Friedel-Crafts acylations.[4] Non-polar solvents like carbon disulfide or dichloromethane may favor one isomer, while more polar solvents like nitrobenzene could alter the selectivity.[4][5]
Solution: For this specific synthesis, using a non-polar solvent such as dichloromethane or 1,2-dichloroethane is common. If isomeric impurity is a significant issue, careful purification by recrystallization or column chromatography of the intermediate keto-acid is recommended.
Issue 3: Difficulty in the Reduction of the Keto-Acid
Q: I have successfully synthesized the intermediate, 4-(2,3-dimethylphenyl)-4-oxobutanoic acid, but I am struggling with the reduction of the ketone. What are my options and what are the common pitfalls?
A: The reduction of the aryl ketone is a critical step. The two most common methods are the Clemmensen reduction and the Wolff-Kishner reduction. The choice between them depends on the overall functional group tolerance of your molecule.[6][7]
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[8][9] It is particularly effective for reducing aryl-alkyl ketones.[8][10]
Potential Problems: The strongly acidic conditions can be problematic if your molecule contains acid-sensitive functional groups.[6][8] The reaction is also heterogeneous, and the efficiency can depend on the quality of the zinc amalgam.
Troubleshooting: Ensure the zinc amalgam is freshly prepared and active. The reaction often requires vigorous reflux and the periodic addition of concentrated HCl to maintain the acidic environment.[7]
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[11][12][13] It is suitable for substrates that are sensitive to acid but stable in strong base.[6][14]
Potential Problems: The high temperatures (often >180°C) required can be a limitation for thermally sensitive compounds. The use of hydrazine, a toxic and reactive substance, requires careful handling.
Troubleshooting: The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and effective procedure.[14][15] This allows for the removal of water and excess hydrazine by distillation, driving the reaction to completion.[12][15]
Not suitable for base-sensitive or thermally labile substrates[12]
III. Frequently Asked Questions (FAQs)
Q1: Why is aluminum chloride the most common catalyst for Friedel-Crafts acylation? Can I use other Lewis acids?
A1: Aluminum chloride (AlCl₃) is a strong and effective Lewis acid for activating acyl halides and anhydrides to generate the highly electrophilic acylium ion.[16][17][18] While other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, AlCl₃ is often the most reactive and cost-effective option.[3][16] For highly activated aromatic rings, milder catalysts may be sufficient.[3]
Q2: Can I use 1,2-dimethylbenzene as the solvent for the acylation reaction?
A2: Yes, using the aromatic reactant in excess as the solvent is a common practice in Friedel-Crafts reactions, especially when the substrate is a liquid and readily available. This can help to minimize side reactions and simplify the reaction setup.
Q3: My reaction mixture turned into a thick, difficult-to-stir sludge after adding the aluminum chloride. What should I do?
A3: This is a common occurrence, often due to the formation of the AlCl₃-ketone complex which may have limited solubility in the reaction solvent. Ensure your mechanical stirring is robust enough to handle the viscous mixture. In some cases, a gradual increase in temperature can improve solubility and stirrability. Adding more anhydrous solvent can also help, but be mindful of dilution effects on the reaction rate.
Q4: Is it possible to perform the acylation and reduction in a one-pot procedure?
A4: A one-pot procedure for this entire sequence is not feasible due to the fundamentally incompatible reaction conditions. The Friedel-Crafts acylation requires a strong Lewis acid, while the subsequent Clemmensen or Wolff-Kishner reductions require strongly acidic or basic conditions, respectively. The intermediate keto-acid must be isolated and purified before proceeding to the reduction step.
Q5: Are there any alternatives to the Friedel-Crafts acylation for this synthesis?
A5: While the Friedel-Crafts acylation followed by reduction is a classical and robust method, alternative routes could involve the coupling of a 2,3-dimethylphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a suitable four-carbon electrophile. However, these methods may present their own challenges regarding reagent preparation and selectivity.
IV. Experimental Protocols & Visualizations
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation to yield 4-(2,3-dimethylphenyl)-4-oxobutanoic acid
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
Reagents: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
Addition: To the dropping funnel, add a solution of succinic anhydride (1.0 equivalent) and 1,2-dimethylbenzene (2.0-3.0 equivalents) in anhydrous dichloromethane.
Reaction: Cool the flask in an ice bath to 0°C. Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes.
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or aqueous ethanol).
Step 2: Clemmensen Reduction to yield 4-(2,3-dimethylphenyl)butanoic acid
Amalgam Preparation: Prepare amalgamated zinc by stirring zinc wool with a dilute aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution.[7]
Reaction: To the amalgamated zinc, add concentrated hydrochloric acid, water, toluene, and the 4-(2,3-dimethylphenyl)-4-oxobutanoic acid from Step 1.[7]
Reflux: Heat the mixture to a vigorous reflux for 4-6 hours. Add additional portions of concentrated hydrochloric acid at regular intervals to maintain the acidity.[7]
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Visualizations
Caption: Friedel-Crafts acylation workflow.
Caption: Reduction pathways for the intermediate keto-acid.
V. References
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
Study.com. (2024, February 15). Wolff-Kishner Reduction, Mechanism & Application - Lesson. Retrieved from [Link]
Technical Support Center: Optimizing Temperature Control in 4-(2,3-dimethylphenyl)butanoic Acid Production
Welcome to the Technical Support and Troubleshooting Center for the synthesis and isolation of 4-(2,3-dimethylphenyl)butanoic acid. This intermediate is critical in the development of various pharmaceutical pipelines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for the synthesis and isolation of 4-(2,3-dimethylphenyl)butanoic acid. This intermediate is critical in the development of various pharmaceutical pipelines. Its production typically involves a three-stage process: a Palladium-catalyzed Heck coupling of 1-bromo-2,3-dimethylbenzene with 3-butenoic acid, followed by catalytic hydrogenation, and finally, batch cooling crystallization.
Because each of these stages possesses unique thermodynamic and kinetic profiles, strict temperature control is the absolute differentiator between a high-yield, high-purity batch and a failed reaction.
Part 1: Process Workflow & Thermodynamics
Fig 1: Temperature-dependent workflow for 4-(2,3-dimethylphenyl)butanoic acid synthesis.
Part 2: Troubleshooting Guides & FAQs
Q1: My Heck coupling reaction is stalling at 60% conversion, but when I increase the temperature to 120 °C, I get a black precipitate and high impurity levels. Why?
Root Cause & Causality: The black precipitate is "Palladium black," which indicates the thermal degradation and aggregation of your active Pd(0) catalyst. The Heck reaction requires sufficient thermal energy to drive the endothermic oxidative addition of the unactivated aryl bromide to the palladium center. However, pushing the temperature past 110 °C accelerates catalyst deactivation faster than the cross-coupling rate.
Solution: Instead of brute-forcing the activation energy with heat, alter the electronic environment of the catalyst. Utilizing organic ionic bases (such as tetra-n-butylammonium acetate, TBAE) or N-heterocyclic carbenes (NHCs) stabilizes the Pd intermediate. This modification allows the reaction temperature for unactivated aryl halides to be lowered to a mild 80 °C while achieving >95% conversion[1].
Q2: During the catalytic hydrogenation of the alkene intermediate, the reactor temperature spikes uncontrollably. How do I manage this thermal runaway?
Root Cause & Causality: The catalytic hydrogenation of carbon-carbon double bonds is highly exothermic, releasing approximately 105 kJ/mol of heat per double bond[2]. If the hydrogen gas is introduced too rapidly in a batch system, the surface reaction rate (governed by Langmuir-Hinshelwood kinetics) outpaces the heat removal capacity of the reactor jacket. This temperature spike can lead to solvent boiling, catalyst degradation, or unwanted over-reduction (e.g., hydrogenation of the aromatic ring)[3].
Solution: Transition from a standard batch process to a semi-batch or continuous flow system. Dose the hydrogen gas continuously while maintaining strict jacket cooling at 40–50 °C. The reaction should be mass-transfer limited (controlled by the rate of
H2
dissolution) rather than kinetically limited, ensuring the heat generation rate never exceeds the cooling capacity.
Q3: The final 4-(2,3-dimethylphenyl)butanoic acid crystals are extremely fine, difficult to filter, and trap residual palladium. How can I fix the crystallization step?
Root Cause & Causality: Fine, needle-like crystals that trap mother liquor are a classic symptom of rapid, uncontrolled primary nucleation. If you cool the saturated solution linearly and rapidly, the system crashes deep into the labile zone (high supersaturation), forcing the rapid birth of thousands of small nuclei rather than allowing existing crystals to grow.
Solution: Implement a seeded, non-linear (convex) cooling profile. By holding the temperature just inside the metastable zone and adding seed crystals, the supersaturation is consumed by crystal growth rather than new nucleation. An oscillating temperature profile can further narrow the crystal size distribution (CSD) via Ostwald ripening[4].
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes an in-process control (IPC) checkpoint to verify the thermodynamic state before proceeding.
Protocol A: Mild-Temperature Heck Coupling
Preparation: In a nitrogen-purged reactor, charge 1.0 eq of 1-bromo-2,3-dimethylbenzene, 1.2 eq of 3-butenoic acid, and 2.0 eq of TBAE (tetra-n-butylammonium acetate).
Catalyst Loading: Add 1 mol%
Pd(OAc)2
and 2 mol% of an appropriate NHC ligand. Suspend in degassed DMF/Water (1:1 v/v).
Heating Ramp: Ramp the reactor jacket temperature at 2 °C/min to exactly 80 °C.
Validation Checkpoint 1 (IPC): After 4 hours, pull a sample for HPLC. The presence of unreacted aryl bromide should be <2%, and the solution should remain a clear yellow/orange without black Pd precipitation.
Quench: Cool the reactor to 20 °C to halt the catalytic cycle, filter through a Celite pad to remove residual Pd, and extract the 4-(2,3-dimethylphenyl)-3-butenoic acid intermediate.
Protocol B: Controlled Exothermic Hydrogenation
Substrate Loading: Dissolve the intermediate in methanol (10 volumes). Add 5 wt% of 10% Pd/C catalyst.
Purging: Purge the reactor with
N2
(3 cycles), followed by
H2
(3 cycles) at 1 atm.
Temperature Control: Set the reactor cooling jacket to maintain an internal temperature of 45 °C.
Hydrogen Dosing: Pressurize the reactor to 3 bar
H2
. Modulate the agitator speed to control the gas-liquid mass transfer rate.
Validation Checkpoint 2 (IPC): Monitor the internal thermocouple. If the temperature exceeds 52 °C, the automated control system must immediately reduce the agitator speed to starve the reaction of dissolved
H2
, thereby halting the exothermic heat generation.
Completion: The reaction is self-validating when hydrogen uptake ceases entirely. Filter the catalyst and concentrate the crude 4-(2,3-dimethylphenyl)butanoic acid.
Protocol C: Seeded Batch Cooling Crystallization
Dissolution: Dissolve the crude product in an ethanol/water mixture at 60 °C until a completely clear solution is achieved.
Metastable Zone Entry: Cool linearly at 0.5 °C/min to 45 °C.
Seeding: Add 1 wt% of pure 4-(2,3-dimethylphenyl)butanoic acid seed crystals (sieved to 90–125 µm). Hold isothermally at 45 °C for 30 minutes to allow the seeds to stabilize and begin consuming supersaturation.
Convex Cooling: Apply a convex cooling curve from 45 °C down to 10 °C over 4 hours. The cooling rate should start very slow (0.1 °C/min) and gradually increase as the available surface area for crystal growth expands.
Validation Checkpoint 3 (IPC): Use an in-line focused beam reflectance measurement (FBRM) probe. The chord length distribution should show a steady shift to the right (growth) without a sudden spike in fine counts (which would indicate secondary nucleation).
Fig 2: Logic flow for the seeded batch cooling crystallization temperature profile.
Part 4: Quantitative Data Summaries
Table 1: Thermodynamic Parameters & Kinetic Effects by Stage
Technical Support Center: Minimizing Side Reactions in Succinic Anhydride and Xylene Condensation
Welcome to the Technical Support Center. The condensation of succinic anhydride with xylene via Friedel-Crafts acylation is a fundamental pathway for synthesizing 4-(dimethylphenyl)-4-oxobutanoic acid (xyloylpropionic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The condensation of succinic anhydride with xylene via Friedel-Crafts acylation is a fundamental pathway for synthesizing 4-(dimethylphenyl)-4-oxobutanoic acid (xyloylpropionic acid)[1]. While acylation is generally cleaner than alkylation, specific side reactions—such as xylene isomerization, anhydride hydrolysis, and incomplete conversion—can severely impact your yield and purity.
As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, causality analysis, and field-validated protocols to ensure high-fidelity synthesis.
Diagnostic Workflow
Use the following diagnostic flowchart to identify where your reaction may be failing and which side reactions are dominating your crude mixture.
Diagnostic flowchart for identifying and resolving side reactions in xylene acylation.
Troubleshooting FAQs: Mechanistic Causality
Q1: Why does my final product contain a mixture of xylene regioisomers instead of a single target?A: This is caused by AlCl₃-catalyzed isomerization of the xylene solvent/reactant. Strong Lewis acids like aluminum chloride can facilitate methyl group migration on the aromatic ring via a reversible arenium ion (sigma complex) intermediate[2]. If the reaction temperature exceeds 60°C, the thermodynamic driving force causes the starting xylene (e.g., pure p-xylene) to isomerize into a mixture of ortho, meta, and para isomers before acylation occurs.
Solution: Maintain strict temperature control. Perform the AlCl₃ addition at 0–5°C and allow the reaction to proceed at room temperature. Do not use excessive heat during the active electrophilic aromatic substitution phase.
Q2: My reaction stalls at ~40% conversion, leaving unreacted succinic anhydride. Why?A: You are likely using insufficient catalyst. Unlike Friedel-Crafts alkylation where the catalyst is constantly regenerated, acylation requires a stoichiometric excess of Lewis acid [3]. AlCl₃ forms a stable, irreversible complex with the carbonyl oxygen of the newly formed ketone product[4]. Furthermore, succinic anhydride has two carbonyl groups that coordinate with the Lewis acid.
Solution: Use a minimum of 2.2 to 2.5 equivalents of AlCl₃ relative to succinic anhydride. One equivalent activates the anhydride, one is consumed by the product complex, and the slight excess compensates for trace moisture[5].
Q3: I am detecting significant amounts of succinic acid in my crude mixture. How is this forming?A: Succinic acid is the direct hydrolysis product of succinic anhydride. This occurs when moisture is introduced into the system. Water acts as a strong nucleophile, attacking the highly reactive anhydride ring and opening it to form the dicarboxylic acid, which is completely unreactive under Friedel-Crafts conditions.
Solution: Ensure all glassware is oven-dried. Use anhydrous xylene and perform the reaction under an inert atmosphere (nitrogen or argon).
Q4: Is polyacylation a significant risk in this condensation?A: No. Unlike alkyl groups, which are electron-donating and activate the ring for further substitution, the introduced acyl group (ketone) is highly electron-withdrawing. This deactivates the aromatic ring , making it highly resistant to a second electrophilic attack[6]. Polyacylation is practically non-existent under standard conditions.
Optimization of Reaction Conditions
The following table summarizes the quantitative parameters required to minimize side reactions and maximize the yield of the target oxobutanoic acid.
Variable
Sub-optimal Condition
Mechanistic Consequence
Optimal Condition
Catalyst Stoichiometry
< 1.5 eq AlCl₃
Catalyst is irreversibly trapped by the product; reaction stalls prematurely.
2.2 – 2.5 eq AlCl₃
Reaction Temperature
> 60°C
High thermal energy drives thermodynamic isomerization of xylene methyl groups.
0–5°C (addition)20–25°C (reaction)
Solvent/Reagent Ratio
1:1 Xylene to Anhydride
High viscosity prevents stirring; poor heat dissipation causes localized hot spots.
Excess Xylene (acts as both solvent & reactant)
Atmosphere
Ambient Air
Atmospheric moisture hydrolyzes succinic anhydride to unreactive succinic acid.
Inert Gas (N₂ or Ar)
Validated Experimental Protocol
This self-validating methodology details the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid using p-xylene. The protocol is designed with built-in visual cues to confirm mechanistic progression.
Step 1: System Preparation
Purge an oven-dried 500 mL 3-neck round-bottom flask with Nitrogen.
Add 10.0 g (0.10 mol) of succinic anhydride and 100 mL of anhydrous p-xylene. Note: Using xylene as the solvent prevents the need for halogenated solvents and drives the reaction forward.
Cool the suspension to 0–5°C using an ice-water bath.
Step 2: Controlled Catalyst Addition
Weigh 30.0 g (0.225 mol, 2.25 eq) of anhydrous AlCl₃ in a dry box.
Add the AlCl₃ portion-wise over 45 minutes under vigorous stirring.
Causality Checkpoint: Slow addition prevents rapid exothermic spikes. If the flask becomes too hot to touch, you risk xylene isomerization[2].
Step 3: Reaction Maturation
Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25°C).
Stir continuously for 4–6 hours.
Visual Validation: The mixture will darken significantly and become highly viscous. This confirms the successful formation of the AlCl₃-ketone product complex[5].
Step 4: Quenching and Hydrolysis
Carefully pour the viscous mixture into a large beaker containing 200 g of crushed ice and 20 mL of concentrated HCl.
Causality Checkpoint: The highly acidic ice quench safely destroys unreacted AlCl₃ and breaks the stable aluminum-ketone coordination complex, liberating the free oxobutanoic acid[4].
Step 5: Isolation and Purification
Use a rotary evaporator or steam distillation to remove the excess p-xylene solvent.
Cool the remaining aqueous suspension to 4°C to fully precipitate the crude 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.
Filter the solid, wash with ice-cold water, and recrystallize from an ethanol/water mixture to achieve >95% purity[1].
References[3] Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction[1] Organic Process Research & Development. "A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives." ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op034151a[5] Sigma-Aldrich. "Friedel–Crafts Acylation." Sigma-Aldrich Technical Documents. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/friedel-crafts-acylation[6] Chemistry Steps. "Friedel-Crafts Acylation." Chemistry Steps. URL: https://www.chemistrysteps.com/friedel-crafts-acylation/[4] Wikipedia Contributors. "Friedel–Crafts reaction (Reaction mechanism)." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction[2] PEARL. "The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes." Plymouth University. URL: https://pearl.plymouth.ac.uk/handle/10026.1/5283
Technical Support Center: Purification & Troubleshooting for 4-(2,3-dimethylphenyl)butanoic acid
Welcome to the Technical Support Knowledge Base for the purification of 4-(2,3-dimethylphenyl)butanoic acid (CAS 13621-30-2) . As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), achi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Knowledge Base for the purification of 4-(2,3-dimethylphenyl)butanoic acid (CAS 13621-30-2) . As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), achieving >99% purity is paramount. This guide provides drug development professionals with field-proven methodologies, thermodynamic rationales, and self-validating protocols to optimize recrystallization workflows.
Thermodynamic Principles of Solvent Selection
The purification of 4-(2,3-dimethylphenyl)butanoic acid presents unique physical chemistry challenges due to the molecule's amphiphilic nature. It features a highly lipophilic 2,3-dimethylphenyl tail and a polar carboxylic acid head capable of strong intermolecular hydrogen bonding.
The Causality of Solvent Failure:
Pure Non-Polar Solvents (e.g., 100% Hexane): The strong hydrogen-bonded carboxylic acid dimers prevent the crystal lattice from dissolving efficiently, even at reflux temperatures. This leads to excessive solvent volumes and poor scalability.
Pure Polar Solvents (e.g., 100% Ethanol): Polar solvents disrupt the hydrogen dimers too effectively. While dissolution is rapid, the compound remains highly soluble even at 0°C, resulting in unacceptable product loss (low recovery yield).
The Binary Solvent Solution:
The optimal approach utilizes a binary solvent system. A non-polar anti-solvent (heptane or hexane) is used to drive the precipitation of the lipophilic tail, while a polar modifier (ethyl acetate) is added in small quantities to tune the solubility gradient and dissolve the polar head at elevated temperatures. This principle is standard practice for phenylbutanoic acid derivatives, where non-polar solvents are combined with polar modifiers to achieve high-purity crystallization .
Quantitative Solvent Efficacy Data
The table below summarizes the thermodynamic performance of various solvent systems for the recrystallization of crude 4-(2,3-dimethylphenyl)butanoic acid (starting purity ~92%).
Solvent System (v/v)
Solubility at 70°C (g/100mL)
Solubility at 5°C (g/100mL)
Recovery Yield (%)
Final Purity (HPLC %)
Hexane (100%)
4.2
0.8
81%
96.5%
Ethyl Acetate (100%)
>50.0
18.5
42%
99.1%
Heptane / EtOAc (9:1)
22.4
1.2
89%
99.6%
Toluene / Hexane (1:3)
18.6
2.4
78%
98.8%
Ethanol / Water (1:1)
15.3
4.1
65%
97.2%
Data Interpretation: The Heptane/Ethyl Acetate (9:1) system provides the optimal balance, offering high solubility at reflux for minimal solvent usage, and low solubility at 5°C for maximum yield.
Self-Validating Experimental Protocol
This protocol utilizes the optimized Heptane/EtOAc (9:1) system. Every step is designed as a self-validating system to ensure quality control in real-time.
Step 1: Suspension & Heating
Place 100 g of crude 4-(2,3-dimethylphenyl)butanoic acid in a 1 L jacketed reactor.
Add 450 mL of heptane and begin stirring at 250 rpm. Heat the jacket to 75°C.
Observation: The solid will not fully dissolve, forming a thick white suspension.
Step 2: Modifier Addition & Dissolution
Slowly add ethyl acetate in 10 mL increments (up to 50 mL total) while maintaining the internal temperature at 70°C.
Self-Validation Checkpoint: The transition from a turbid suspension to a completely transparent, pale-yellow solution confirms the complete dissolution of the organic product. If the solution remains cloudy after adding 50 mL of EtOAc, inorganic salts (e.g., aluminum chloride residues from upstream Friedel-Crafts acylation ) are present and must be removed.
Step 3: Hot Filtration
Pass the hot solution through a pre-heated (70°C) sintered glass funnel to remove any insoluble particulate matter or polymerized impurities.
Step 4: Controlled Nucleation
Transfer the filtrate to a clean reactor. Program the cooling ramp to decrease the temperature by 0.5°C per minute down to 5°C.
Self-Validation Checkpoint: At approximately 45°C, the solution should become slightly opaque, followed immediately by the formation of distinct, free-flowing crystalline needles. If the solution forms a viscous, milky emulsion, the product is "oiling out" (see FAQ below).
Step 5: Isolation & Drying
Hold the slurry at 5°C for 2 hours to maximize yield.
Isolate the crystals via vacuum filtration. Wash the filter cake with 50 mL of ice-cold pure heptane.
Dry the crystals in a vacuum oven at 40°C for 12 hours.
Workflow Visualization
Workflow for the recrystallization and troubleshooting of 4-(2,3-dimethylphenyl)butanoic acid.
Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why does this happen and how do I fix it?A1: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility at a temperature above its depressed melting point in the solvent mixture. Because the crude material contains impurities, its melting point is lowered.
Fix: Reheat the mixture until it returns to a single transparent phase (usually ~60°C). Add 5-10% more of the non-polar anti-solvent (heptane) to decrease solubility, and introduce a few milligrams of pure seed crystals at 50°C. This forces solid nucleation before the temperature drops into the liquid-liquid separation zone.
Q2: The recovered crystals have a yellowish/brownish tint. How can I remove these colored impurities?A2: Colored impurities are typically trace amounts of conjugated polymeric byproducts generated during the upstream alkylation/acylation steps.
Fix: During Step 2 of the protocol, add 2-5 wt% activated charcoal (Darco G-60) to the hot solution. Stir at 70°C for 15 minutes before proceeding to the hot filtration step. The high surface area of the carbon will selectively adsorb the large, conjugated polymers.
Q3: What is the optimal method to remove the 3,4-dimethylphenyl positional isomer?A3: Positional isomers have nearly identical thermodynamic solubility profiles to the target compound, making them notoriously difficult to separate.
Fix: If your upstream synthesis yielded a mixture of isomers, switch the solvent system to Toluene/Hexane (1:3) . The inclusion of an aromatic solvent (toluene) exploits slight differences in
π−π
stacking interactions between the positional isomers and the solvent, significantly improving the rejection of the 3,4-dimethylphenyl impurity into the mother liquor.
Q4: Can I use aqueous solvent systems like Ethanol/Water for this compound?A4: While possible, it is highly discouraged. Aqueous systems can lead to the formation of stable hydrates or trap water within the crystal lattice of highly lipophilic acids. This severely complicates the vacuum drying process and can lead to API degradation during long-term storage due to trapped moisture.
References
Title: US20070004805A1 - Process for preparation of liquid dosage form containing sodium 4-phenylbutyrate
Source: Google Patents
URL
Title: US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative
Source: Google Patents
URL
Troubleshooting
Technical Support Center: Addressing Catalyst Deactivation in Dimethylphenyl Butanoic Acid Synthesis
Welcome to the Technical Support Center. The synthesis of dimethylphenyl butanoic acid derivatives (such as 4-(2,5-dimethylphenyl)butanoic acid) is a critical workflow in the development of pharmaceutical intermediates a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of dimethylphenyl butanoic acid derivatives (such as 4-(2,5-dimethylphenyl)butanoic acid) is a critical workflow in the development of pharmaceutical intermediates and agrochemicals[1]. The most common synthetic route involves the Friedel-Crafts alkylation or acylation of p-xylene using γ-butyrolactone or succinic anhydride[1][2]. However, researchers frequently encounter severe catalyst deactivation, leading to stalled reactions, poor yields, and scale-up failures.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome catalyst deactivation, whether you are using traditional homogeneous Lewis acids or modern heterogeneous solid acids.
Part 1: Mechanistic Overview
Fig 1: Deactivation pathways in the Friedel-Crafts synthesis of dimethylphenyl butanoic acid.
Part 2: Troubleshooting FAQs
Q1: Why does my AlCl₃-catalyzed reaction stall at low conversion unless I use a massive excess of catalyst?Answer: This is a classic case of product inhibition via complexation . In Friedel-Crafts reactions involving lactones or anhydrides, the carbonyl oxygen of the resulting carboxylic acid acts as a strong Lewis base. It donates its lone electron pairs into the empty p-orbital of the aluminum atom, forming a highly stable Lewis acid-base adduct[2]. Because this adduct is thermodynamically more stable than the initial AlCl₃-reactant complex, the catalyst is effectively sequestered and removed from the catalytic cycle.
Solution: To drive the reaction to completion, AlCl₃ cannot be used in true catalytic amounts. You must use a stoichiometric excess (typically 3–4 equivalents relative to the acylating agent) to ensure enough free AlCl₃ remains available to activate the incoming reactants[2].
Q2: I switched to a solid acid catalyst (e.g., H-Beta Zeolite) for a greener process, but it deactivates rapidly after one run. How do I prevent this?Answer: Heterogeneous solid acid catalysts deactivate primarily through coking and pore mouth blockage [3][4]. During the reaction, side reactions such as the oligomerization of γ-butyrolactone or polyalkylation of xylene produce bulky, high-molecular-weight byproducts. The kinetic diameter of these heavy byproducts exceeds the micropore diameter of the zeolite, causing them to become permanently trapped. This physical blockage prevents reactants from reaching the active internal Brønsted acid sites.
Solution: Optimize the space velocity and temperature to minimize residence time, thereby reducing side reactions. Once deactivated, the catalyst must be subjected to an oxidative calcination cycle to restore activity[4].
Q3: My heteropoly acid (HPA) catalyst shows high initial activity but loses it completely by the third run. What is causing this?Answer: Insoluble heteropoly acids (e.g., H₄SiW₁₂O₄₀) are prone to surface fouling via strong adsorption [5]. The produced dimethylphenyl butanoic acid and unreacted lactone strongly adsorb onto the active acid sites. Unlike zeolites where the issue is physical pore blockage, HPA deactivation is often a chemical site-saturation issue.
Solution: Washing the catalyst with a highly polar, non-reactive solvent between runs can help desorb the product. Alternatively, supporting the HPA on silica (SiO₂) increases the active surface area and delays the onset of site saturation[5].
Q4: How does moisture affect the reaction kinetics in the Lewis acid route?Answer: Moisture leads to rapid hydrolysis of the Lewis acid. AlCl₃ reacts violently with water to form inactive aluminum hydroxide species (Al(OH)₃) and HCl gas. Even trace amounts of atmospheric moisture will consume the catalyst, leading to incomplete conversion and inconsistent batch-to-batch yields.
Solution: Maintain strict anhydrous conditions using Schlenk line techniques, dry solvents, and a nitrogen/argon atmosphere[2].
Part 3: Experimental Protocols
Protocol A: Moisture-Free Synthesis using Stoichiometric AlCl₃
Objective: Synthesize 4-(2,5-dimethylphenyl)butanoic acid via Friedel-Crafts alkylation while overcoming product-inhibition deactivation[1][2].
Self-Validating Step: The continuous evolution of HCl gas (monitored via a bubbler) confirms active turnover. Cessation of gas evolution before reactant depletion indicates premature catalyst deactivation (likely due to moisture ingress).
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an HCl gas trap. Purge the system with dry N₂ for 15 minutes.
Solvent & Catalyst Loading: Add 100 mL of anhydrous p-xylene (serves as both reactant and solvent). Cool the flask to 0–5 °C using an ice bath. Carefully add 3.5 equivalents of anhydrous AlCl₃ portion-wise. (Caution: Highly exothermic upon complexation).
Reactant Addition: Place 1.0 equivalent of γ-butyrolactone in the dropping funnel. Add it dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent unwanted polyalkylation[2].
Reaction: Remove the ice bath and gradually warm the mixture to 50 °C. Stir for 4 hours.
Quenching (Critical): Pour the reaction mixture slowly over crushed ice containing 10% HCl to decompose the highly stable AlCl₃-product complex[2].
Workup: Separate the organic layer, extract the aqueous layer with dichloromethane, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Zeolite Catalyst Regeneration Cycle
Objective: Restore the activity of a coked H-Beta or ZSM-5 solid acid catalyst used in continuous-flow synthesis[4].
Purging: Stop the flow of xylene and γ-butyrolactone. Purge the fixed-bed reactor with inert N₂ gas at 20 mL/min for 30 minutes at 250 °C to remove volatile unreacted starting materials.
Oxidative Calcination: Switch the gas feed to synthetic air (20% O₂, 80% N₂).
Temperature Ramp: Increase the reactor temperature at a rate of 5 °C/min up to 500 °C.
Burn-off: Hold at 500 °C for 4 hours. The oxygen will react with the trapped carbonaceous coke, releasing it as CO₂[3][4].
Cooling: Switch back to N₂ purge and cool the reactor to the operational temperature (e.g., 250 °C) before reintroducing the reactants.
Part 4: Data Presentation
Table 1: Comparison of Catalysts, Deactivation Mechanisms, and Mitigation Strategies
Overcoming solubility issues with 4-(2,3-dimethylphenyl)butanoic acid
Welcome to the technical support center for 4-(2,3-dimethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-(2,3-dimethylphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the success of your experiments.
Introduction: Why is 4-(2,3-dimethylphenyl)butanoic acid Challenging to Work With?
4-(2,3-dimethylphenyl)butanoic acid possesses a chemical structure that inherently limits its aqueous solubility. The molecule combines a lipophilic (fat-loving) dimethylphenyl ring and a four-carbon aliphatic chain with a single, ionizable carboxylic acid group. At physiological pH, the non-polar characteristics dominate, leading to poor dissolution in neutral aqueous media. This is a common challenge for many carboxylic acid-containing drug candidates.[1][2] Understanding this dual nature is the key to devising effective solubilization strategies.
Table 1: Physicochemical Properties of 4-(2,3-dimethylphenyl)butanoic acid and Analogs
Q1: My 4-(2,3-dimethylphenyl)butanoic acid won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most direct first step?
A1: pH Adjustment is the foundational technique for solubilizing ionizable compounds like this.
The Causality: The carboxylic acid group (-COOH) is a weak acid. At a pH below its pKa (approximately 4.5-5.0), it remains in its protonated, neutral form, which is poorly water-soluble. By raising the pH of the solution to at least 1.5-2 units above the pKa, you deprotonate the carboxylic acid, converting it to the much more polar and water-soluble carboxylate salt (-COO⁻).[5][6][7][8]
Immediate Action:
Prepare a concentrated stock solution in a slightly basic environment before diluting it into your final experimental medium.
See Protocol 1: Solubility Enhancement by pH Adjustment.
Q2: I've raised the pH, and while solubility improved, I'm observing precipitation when I dilute the stock into my assay buffer, or the required pH is incompatible with my experiment. What should I try next?
A2: Introduce a co-solvent system.
The Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous environment.[9][10] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the lipophilic dimethylphenyl portion of your molecule.[11] This can prevent the compound from precipitating out upon dilution.
Immediate Action:
Screen a panel of pharmaceutically acceptable co-solvents. Common choices include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][12][13][14] A study on similar poorly-soluble drugs demonstrated that solubility can be increased by several orders of magnitude with the right co-solvent system.[15]
See Protocol 2: Co-solvent Screening for Solubility Enhancement.
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
Co-solvent
Typical Starting Concentration
Notes
Ethanol
5-20% (v/v)
Effective, but can be volatile and may affect some biological assays.
Propylene Glycol (PG)
10-40% (v/v)
A versatile and less volatile option than ethanol.
| Dimethyl Sulfoxide (DMSO) | <1% (final assay conc.) | Powerful solvent, but use sparingly due to potential cytotoxicity. |
Q3: My biological system is highly sensitive to both pH changes and organic solvents. Is there a solvent-free method to increase aqueous solubility?
A3: Yes, complexation with cyclodextrins is an excellent alternative.
The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They act as molecular hosts, encapsulating the lipophilic dimethylphenyl portion of your molecule (the "guest") within their cavity.[][19] This host-guest inclusion complex presents a hydrophilic exterior to the water, effectively masking the hydrophobicity of the drug and dramatically increasing its apparent aqueous solubility without altering the bulk solvent properties.[19][20]
Immediate Action:
Prepare an inclusion complex using a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has enhanced water solubility and a cavity size well-suited for aromatic compounds.
See Protocol 3: Preparation of a Cyclodextrin Inclusion Complex.
Caption: Mechanism of cyclodextrin solubilization.
Q4: I need to achieve a very high concentration for a formulation study, and the previous methods are insufficient. What advanced strategies can I employ?
A4: For high drug loads, consider creating a solid dispersion.
The Causality: A solid dispersion is a system where the drug is dispersed within a solid hydrophilic carrier or matrix.[21][22] This technique can significantly enhance solubility by converting the drug from its stable, low-energy crystalline form into a high-energy, more soluble amorphous state.[23][24] Upon contact with an aqueous medium, the hydrophilic carrier dissolves quickly, releasing the drug as fine, amorphous particles with a large surface area, leading to a rapid dissolution rate and potentially achieving a supersaturated solution.[22][25]
Immediate Action:
Prepare a lab-scale solid dispersion using the solvent evaporation method with a hydrophilic polymer like polyvinylpyrrolidone (PVP). This is a well-established technique for improving the dissolution of poorly water-soluble drugs.[25]
See Protocol 4: Lab-Scale Solid Dispersion Preparation by Solvent Evaporation.
Troubleshooting Workflow
This diagram outlines a logical progression for tackling solubility issues with 4-(2,3-dimethylphenyl)butanoic acid.
Part 1: Predicted ¹H-NMR Spectral Analysis of 4-(2,3-dimethylphenyl)butanoic acid
An In-Depth Technical Guide to the ¹H-NMR Characterization of 4-(2,3-dimethylphenyl)butanoic acid: A Comparative Analysis For researchers and professionals in drug development and chemical synthesis, the unambiguous stru...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹H-NMR Characterization of 4-(2,3-dimethylphenyl)butanoic acid: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized small molecules is a cornerstone of scientific rigor. This guide provides a detailed ¹H-NMR characterization of 4-(2,3-dimethylphenyl)butanoic acid, a substituted aromatic carboxylic acid. In the absence of a publicly available reference spectrum, this analysis is built upon foundational NMR principles and comparative data from structurally analogous compounds.
This document moves beyond a simple data sheet to offer a comparative perspective, contrasting the utility of ¹H-NMR with other common analytical techniques. The aim is to provide not just data, but a framework for making informed decisions in the characterization of complex small molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of organic compounds.[1] By analyzing chemical shifts, coupling constants, and signal integration, one can deduce the precise arrangement of atoms.[1] For 4-(2,3-dimethylphenyl)butanoic acid, the ¹H-NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the butanoic acid chain and the trisubstituted aromatic ring.
The analysis is best understood by dissecting the molecule into its two primary components: the aliphatic butanoic acid chain and the 2,3-dimethylphenyl aromatic ring.
Molecular Structure and Proton Labeling
To facilitate the spectral assignment, the protons are labeled as shown in the diagram below.
Caption: Labeled structure of 4-(2,3-dimethylphenyl)butanoic acid.
Aliphatic Region (Butanoic Acid Chain)
The butanoic acid chain gives rise to three distinct signals, whose chemical shifts are influenced by their proximity to the electron-withdrawing carboxylic acid group and the aromatic ring. The deshielding effect of the carbonyl group diminishes with distance.[2]
H_c (α-CH₂): The protons on the carbon adjacent to the carbonyl group (Cα) are the most deshielded in the aliphatic chain. They are expected to appear as a triplet around 2.3-2.4 ppm . This signal is split into a triplet by the two neighboring Hb protons (n+1 rule).[2]
H_b (β-CH₂): These protons are situated between two other methylene groups. Their signal is expected to be more complex, appearing as a multiplet (specifically, a sextet or pentet of pentets) in the range of 1.9-2.0 ppm . This complexity arises from coupling to both the adjacent Ha and Hc protons.
H_a (γ-CH₂): These benzylic protons are adjacent to the aromatic ring and are expected to resonate as a triplet around 2.6-2.7 ppm . The proximity to the ring current causes a downfield shift compared to a standard alkyl chain.[3] The signal will be split into a triplet by the two neighboring Hb protons.
Aromatic Region (2,3-dimethylphenyl Ring)
The aromatic region of the spectrum provides critical information about the substitution pattern. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[3] For a 1,2,3-trisubstituted ring, we expect three signals for the three aromatic protons (Hd, He, Hf).
H_d: This proton is ortho to the alkyl substituent and meta to a methyl group. It is expected to appear as a doublet around 7.0-7.1 ppm , split by the adjacent He proton (ortho coupling, J ≈ 7-10 Hz).[4][5]
H_e: This proton is situated between the other two aromatic protons. It will be split by both Hd and Hf, appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are different) around 7.1-7.2 ppm .[6]
H_f: This proton is ortho to a methyl group and meta to the alkyl substituent. It is predicted to be a doublet around 6.9-7.0 ppm , split by the adjacent He proton.[4]
Other Signals
Methyl Protons (H_g, H_h): The two methyl groups on the aromatic ring are chemically non-equivalent. They will appear as two distinct singlets in the region of 2.1-2.3 ppm .
Carboxylic Acid Proton (H_i): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often between 10.0 and 12.0 ppm .[2] Its broadness is due to hydrogen bonding and chemical exchange.
Predicted Data Summary
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Coupling Constant (J, Hz)
H_i (-COOH)
10.0 - 12.0
broad singlet
1H
N/A
H_e (Ar-H)
7.1 - 7.2
triplet (t)
1H
J_ortho ≈ 7-10
H_d (Ar-H)
7.0 - 7.1
doublet (d)
1H
J_ortho ≈ 7-10
H_f (Ar-H)
6.9 - 7.0
doublet (d)
1H
J_ortho ≈ 7-10
H_a (γ-CH₂)
2.6 - 2.7
triplet (t)
2H
J ≈ 7-8
H_c (α-CH₂)
2.3 - 2.4
triplet (t)
2H
J ≈ 7-8
H_g, H_h (Ar-CH₃)
2.1 - 2.3
two singlets (s)
6H (3H each)
N/A
H_b (β-CH₂)
1.9 - 2.0
multiplet (m)
2H
N/A
Part 2: Comparison with Alternative Characterization Techniques
While ¹H-NMR is powerful for structural elucidation, a comprehensive characterization often involves orthogonal techniques to confirm identity, purity, and quantity.[7][8]
Excellent for determining sample purity and for quantification against a standard.[7]
Non-specific for structural identification without a reference standard.
Logical Characterization Workflow
A robust workflow for characterizing a newly synthesized batch of 4-(2,3-dimethylphenyl)butanoic acid would integrate these techniques to build a self-validating system.
Caption: A logical workflow for the comprehensive characterization of small molecules.
Part 3: Experimental Protocol for ¹H-NMR Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H-NMR spectrum of 4-(2,3-dimethylphenyl)butanoic acid.
Sample Preparation
Objective: To prepare a homogeneous solution of the analyte in a deuterated solvent for NMR analysis.
Materials: 4-(2,3-dimethylphenyl)butanoic acid (5-10 mg), deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), NMR tube, pipette, tetramethylsilane (TMS) if not already in the solvent.
Procedure:
Weigh approximately 5-10 mg of the solid sample and place it into a clean, dry NMR tube.
Add 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is common, but DMSO-d₆ can be used if solubility is an issue and to better observe the acidic proton).[9]
Add a small amount of TMS as an internal standard for chemical shift calibration to 0.00 ppm, if not already present in the solvent.[11]
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
Visually inspect the solution to ensure it is clear and free of particulate matter.
Instrument Setup and Data Acquisition
Objective: To acquire the raw free induction decay (FID) data on an NMR spectrometer.
Instrumentation: 400 MHz or higher field NMR spectrometer.[9]
Procedure:
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, symmetrical peaks.
Set the acquisition parameters:
Pulse Angle: 30-90 degrees.
Spectral Width: Typically -2 to 14 ppm for a ¹H spectrum.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds to allow for full relaxation of protons between scans.[11]
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Acquire the spectrum.
Data Processing
Objective: To convert the raw FID data into an interpretable frequency-domain spectrum.
Software: MestReNova, TopSpin, or similar NMR processing software.
Procedure:
Apply a Fourier transform to the FID.
Perform phase correction to ensure all peaks are in the positive absorptive phase.
Apply a baseline correction to create a flat baseline.
Reference the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the peaks to the protons in the molecule.
References
Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. Analytical Chemistry. [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [Link]
New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA Newsroom. [Link]
Metal-Organic Frameworks in Bioanalysis: Extraction of Small Organic Molecules. MDPI. [Link]
Figure 1. Aromatic regions of the 1 H NMR spectra (500 MHz, CDCl3) of... ResearchGate. [Link]
NMR: Novice Level, Spectrum 14. University of Wisconsin-Platteville. [Link]
Common HNMR Patterns. Organic Chemistry Tutor. [Link]
How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. [Link]
Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate. [Link]
Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]
1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
FTIR spectral analysis of 4-(2,3-dimethylphenyl)butanoic acid functional groups
A Comparative Guide to the FTIR Spectral Analysis of 4-(2,3-dimethylphenyl)butanoic Acid For researchers, scientists, and drug development professionals, the precise and unambiguous identification of functional groups is...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the FTIR Spectral Analysis of 4-(2,3-dimethylphenyl)butanoic Acid
For researchers, scientists, and drug development professionals, the precise and unambiguous identification of functional groups is a foundational step in molecular characterization, quality control, and mechanistic studies. Among the vast landscape of organic molecules, the carboxylic acid moiety is of central importance. Fourier-Transform Infrared (FTIR) spectroscopy presents a rapid, non-destructive, and highly reliable method for this purpose.
This guide provides an in-depth analysis of the functional groups of 4-(2,3-dimethylphenyl)butanoic acid using FTIR spectroscopy. We will explore the theoretical underpinnings of its spectral features, present a detailed experimental protocol, and compare the technique with other common analytical methods, grounding our discussion in established scientific principles.
The Spectroscopic Signature of a Carboxylic Acid
The unequivocal identification of a carboxylic acid functional group via FTIR spectroscopy is contingent on observing two highly characteristic absorption bands simultaneously: a remarkably broad O-H stretching vibration and an intense C=O (carbonyl) stretching vibration.[1] This distinct spectral fingerprint arises from the strong intermolecular hydrogen bonding that causes most carboxylic acids to exist as stable hydrogen-bonded dimers.[2][3] This dimerization profoundly influences the vibrational environment of the O-H bond, resulting in the exceptionally broad absorption that is the hallmark of this functional group.[4]
For 4-(2,3-dimethylphenyl)butanoic acid, the structure combines an aliphatic carboxylic acid with a substituted aromatic ring. This leads to a complex and informative spectrum where contributions from all parts of the molecule can be identified.
Predicted FTIR Spectrum of 4-(2,3-dimethylphenyl)butanoic Acid
The infrared spectrum of 4-(2,3-dimethylphenyl)butanoic acid can be deconstructed by analyzing its constituent parts: the carboxylic acid group, the aromatic ring, and the aliphatic chain. Each component gives rise to characteristic absorption bands.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity & Characteristics
Carboxylic Acid
O-H stretch
3300 - 2500
Very Strong, Very Broad
C=O stretch
1710 - 1680
Strong, Sharp
C-O stretch
1320 - 1210
Medium to Strong
O-H bend (out-of-plane)
950 - 910
Medium, Broad
Aromatic Ring
Aromatic C-H stretch
3100 - 3000
Medium to Weak, Sharp
C=C ring stretch
1600 - 1450
Medium to Weak (multiple bands)
C-H out-of-plane bend
900 - 675
Strong (position depends on substitution)
Aliphatic Chain
Aliphatic C-H stretch
3000 - 2850
Medium to Strong, Sharp
C-H bend (scissoring/bending)
~1470 - 1450
Medium
Causality Behind the Peaks:
The Broad O-H Stretch: The O-H bond in the carboxylic acid dimer is involved in strong hydrogen bonding, which weakens and broadens the range of vibrational energies, causing the absorption to span a wide frequency range from 3300 to 2500 cm⁻¹.[2][3][5] This band is often so broad that it overlaps with the sharper C-H stretching vibrations.[6]
The C=O Stretch: The carbonyl group (C=O) produces a very strong and sharp absorption because of its large change in dipole moment during vibration.[7] For aromatic acids, conjugation between the carbonyl group and the benzene ring can slightly lower the frequency of this absorption to the 1710-1680 cm⁻¹ range.[8]
Aromatic C-H vs. Aliphatic C-H Stretch: A key diagnostic feature is the position of C-H stretching bands relative to 3000 cm⁻¹. Vibrations of C-H bonds on the aromatic ring (sp² hybridized carbons) appear just above 3000 cm⁻¹, while those on the aliphatic butanoic acid chain (sp³ hybridized carbons) appear just below 3000 cm⁻¹.[9]
The Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[10][11][12] It contains complex vibrations, including C-C, C-O stretches and various bending modes, that are unique to the molecule as a whole. While difficult to assign completely, this region is invaluable for confirming the identity of a compound by matching it to a known standard.[6]
Experimental Protocol: Analysis by ATR-FTIR
Attenuated Total Reflectance (ATR) has become the predominant sampling technique for FTIR, largely supplanting traditional methods like KBr pellets due to its speed, ease of use, and non-destructive nature.[13][14] The protocol requires minimal sample preparation and provides high-quality, reproducible spectra.[15]
Step-by-Step Methodology
Instrument Preparation & Background Scan:
Rationale: A background scan is crucial as it captures the IR spectrum of the ambient environment (e.g., water vapor, CO₂) and the ATR crystal itself. This background is then subtracted from the sample spectrum to ensure that the resulting data represents only the sample. This is a self-validating step that confirms the instrument is ready and the optical path is clear.
Procedure:
Ensure the ATR crystal (typically diamond) is clean. Wipe it gently with a lint-free tissue soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.[16]
With the empty, clean ATR accessory in place, run a background spectrum. This typically involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.[17]
Sample Application:
Rationale: Proper contact between the sample and the ATR crystal is essential for a strong signal. The IR beam only penetrates a few microns into the sample, so intimate contact is required for the vibrational modes to be detected.[14]
Procedure:
Place a small amount (a few milligrams) of solid 4-(2,3-dimethylphenyl)butanoic acid powder directly onto the center of the ATR crystal.[15]
Lower the pressure arm and apply consistent pressure to the sample. This ensures good contact between the solid powder and the crystal surface.[16]
Data Acquisition:
Rationale: Co-adding multiple scans averages out random noise, significantly improving the quality of the final spectrum. A spectral range of 4000-400 cm⁻¹ covers the entire mid-infrared region where most fundamental molecular vibrations occur.[3][17]
Procedure:
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Use the same number of scans (16-32) as for the background scan to ensure proper subtraction.
Data Processing and Cleaning:
Rationale: The instrument software automatically performs the background subtraction. Afterward, the ATR crystal must be meticulously cleaned to prevent cross-contamination of subsequent samples.
Procedure:
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
After analysis, raise the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.[1]
ATR-FTIR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Comparison with Alternative Analytical Techniques
While FTIR is excellent for identifying functional groups, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary and more detailed structural information.
Technique
Information Provided
Advantages
Disadvantages
FTIR Spectroscopy
Identifies functional groups (O-H, C=O, C-O, C-H, C=C).[3]
Fast, non-destructive, requires minimal sample, low cost, works well for solids and liquids.[1][13]
Provides limited information on molecular connectivity and stereochemistry.
¹H NMR Spectroscopy
Determines the number of different types of protons and their neighboring environments.
Provides detailed information on the carbon-hydrogen framework and connectivity.
Requires sample to be dissolved in a deuterated solvent, more expensive, less sensitive than FTIR.[17]
¹³C NMR Spectroscopy
Determines the number and type of carbon atoms (e.g., C=O, aromatic C, aliphatic C).
Directly observes the carbon skeleton, confirms carbonyl groups (165-185 ppm for carboxylic acids).[18]
Low natural abundance of ¹³C makes it less sensitive and requires longer acquisition times.[17]
Decision-Making for Functional Group Analysis
Caption: Decision flowchart for selecting an analytical technique.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of the functional groups in 4-(2,3-dimethylphenyl)butanoic acid. The simultaneous presence of a very broad O-H stretch (3300-2500 cm⁻¹) and a strong C=O stretch (1710-1680 cm⁻¹) provides definitive evidence of the carboxylic acid moiety. Additional bands corresponding to aromatic and aliphatic C-H and C=C vibrations further corroborate the molecule's structure. By employing a straightforward ATR-FTIR protocol, researchers can obtain high-quality data with minimal sample preparation, making it an efficient first-line technique for structural characterization in research and drug development. For complete structural elucidation, FTIR is best used in conjunction with NMR spectroscopy to provide a comprehensive analytical overview.
References
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from UCLA Chemistry & Biochemistry. [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from NIU Department of Chemistry and Biochemistry. [Link]
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from University of Colorado Boulder. [Link]
University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Polymer Chemistry Characterization Lab. [Link]
Master of Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master of Chemistry. [Link]
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from Chemistry LibreTexts. [Link]
Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from Thieme. [Link]
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from Oregon State University. [Link]
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from Spectroscopy Online. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from UCLA Chemistry & Biochemistry. [Link]
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU Chemistry. [Link]
Wang, Z., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry. [Link]
Flakus, H. T., & Hachuła, B. (2009). Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. AIP Publishing. [Link]
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from OpenStax. [Link]
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from NC State University Libraries. [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from Doc Brown's Chemistry. [Link]
Mass spectrometry fragmentation patterns of dimethylphenyl butanoic acid
As a Senior Application Scientist, I have evaluated numerous analytical platforms for the structural elucidation and quantitative profiling of small molecule intermediates. 4-(2,5-Dimethylphenyl)butanoic acid (DMBA) is a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have evaluated numerous analytical platforms for the structural elucidation and quantitative profiling of small molecule intermediates. 4-(2,5-Dimethylphenyl)butanoic acid (DMBA) is a critical organic building block characterized by a carboxylic acid functional group linked to a butanoic acid chain, with a molecular weight of 192.25 g/mol [1]. Because of its utility in synthesizing benzannulated medium-ring ketones and active pharmaceutical ingredients, establishing robust analytical methods for its detection is paramount.
This guide objectively compares the two gold-standard methodologies for DMBA analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . Rather than merely listing parameters, this guide explores the mechanistic causality behind the fragmentation patterns and provides self-validating experimental protocols to ensure absolute data trustworthiness.
The Mechanistic Causality of Ionization & Fragmentation
To optimize an analytical method, one must understand the physics governing the ion generation and dissociation within the mass spectrometer.
GC-EI-MS (Hard Ionization):
In GC-MS, electron ionization (EI) is the standard method for generating the molecular ion and subsequent fragment ions[2]. The system bombards the eluting DMBA molecules with electrons at a standardized energy of 70 eV. This energy significantly exceeds the ionization potential of organic molecules (~10 eV), stripping an electron to form a highly energetic radical cation
[M]+∙
at m/z 192. The excess internal energy forces the molecule to undergo predictable, unimolecular dissociation pathways. Because 70 eV provides a reproducible de Broglie wavelength, the resulting fragmentation pattern serves as a universal chemical fingerprint suitable for library matching.
LC-ESI-MS/MS (Soft Ionization):
High-resolution mass spectrometry coupled with electrospray ionization (ESI) provides precise mass accuracy for structural confirmation without shattering the molecule[3]. DMBA possesses an acidic carboxylic moiety (pKa ~4.5). By utilizing a basic or neutral aqueous mobile phase, the molecule is readily deprotonated in the liquid phase. ESI operates in negative mode to transfer these pre-formed ions into the gas phase, yielding a stable
[M−H]−
pseudomolecular ion at m/z 191. Fragmentation is then intentionally induced in a collision cell via Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon), allowing for highly selective precursor-to-product ion transitions.
Workflow comparison of GC-EI-MS and LC-ESI-MS/MS for dimethylphenyl butanoic acid analysis.
Comparative Fragmentation Pathways
Understanding the structural origins of specific m/z peaks is critical for distinguishing DMBA from its structural isomers.
EI-MS Fragmentation (GC-MS)
Under 70 eV EI, the
[M]+∙
ion (m/z 192) undergoes several distinct pathways:
McLafferty Rearrangement (m/z 132): The spatial proximity of the carbonyl oxygen allows it to abstract a hydrogen atom from the gamma-carbon (the benzylic carbon) via a six-membered transition state. This causes the cleavage of the alpha-beta carbon bond, expelling a neutral enol equivalent of acetic acid (60 Da). The resulting stable dimethylstyrene radical cation is detected at m/z 132.
Benzylic Cleavage (m/z 119): Cleavage of the bond beta to the aromatic ring yields the highly stable dimethylbenzyl cation (loss of the 73 Da carboxyethyl radical).
Water Loss (m/z 174): A characteristic loss of
H2O
(18 Da) from the carboxylic acid group.
CID Fragmentation (LC-MS/MS)
In negative ESI mode, the
[M−H]−
precursor (m/z 191) is accelerated into the collision cell. The most thermodynamically favorable pathway for deprotonated aliphatic carboxylic acids is the neutral loss of carbon dioxide (
CO2
, 44 Da). This decarboxylation generates a stable carbanion detected at m/z 147.
Dominant MS fragmentation pathways of dimethylphenyl butanoic acid in EI and ESI modes.
Quantitative Data & Performance Comparison
The choice between GC-MS and LC-MS/MS depends entirely on the analytical goal: structural discovery vs. trace quantification.
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies embed quality control directly into the workflow.
Causality: While carboxylic acids often require derivatization to prevent peak tailing, using a highly deactivated polar column (e.g., DB-FFAP) allows for the direct analysis of DMBA, preserving the authentic m/z 192 molecular ion for library matching.
System Suitability & Tuning:
Action: Perform an autotune using Perfluorotributylamine (PFTBA).
Validation: Ensures mass axis calibration. The m/z 69, 219, and 502 peaks must meet standard abundance criteria, validating the electron multiplier's health.
Sample Injection:
Action: Inject 1 µL of DMBA (10 µg/mL in ethyl acetate) at a 10:1 split ratio. Injector temperature: 250°C.
Validation: A sharp, symmetrical peak confirms the inertness of the inlet liner and column.
Blank Verification:
Action: Run a pure ethyl acetate blank immediately after the highest standard.
Validation: The blank must show an integrated area <1% of the standard, proving zero thermal carryover in the inlet.
Causality: ESI is highly susceptible to matrix suppression. Therefore, an internal standard is mandatory to normalize ionization efficiency fluctuations.
Sample Preparation & Internal Standardization:
Action: Aliquot 100 µL of the biological/synthetic matrix. Spike with 10 µL of isotopically labeled DMBA-d4 (Internal Standard, 100 ng/mL). Extract using Liquid-Liquid Extraction (LLE).
Validation: The DMBA-d4 IS co-elutes with DMBA and experiences identical ion suppression, mathematically validating the calculated recovery rates.
Chromatographic Separation:
Action: Isocratic elution using 60% Acetonitrile / 40% Water (buffered with 5 mM Ammonium Acetate to maintain a neutral pH, ensuring the -COOH group remains deprotonated).
Validation: The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥10:1. A secondary transition (if available) should be monitored to calculate an ion ratio, validating peak purity and avoiding false positives.
Benchchem. "8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one". Mass Spectrometry Principles and Electron Ionization.
The Journal of Organic Chemistry (ACS Publications). "Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate". ESI-HRMS Methodologies.
Comparing synthetic routes for 4-(2,3-dimethylphenyl)butanoic acid efficiency
Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Molecule: 4-(2,3-Dimethylphenyl)butanoic acid (CAS: 13621-30-2) Executive Summary & Strategic Overview 4-(2,3-Dimethylphenyl)butanoic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, API Researchers, and Drug Development Professionals
Molecule: 4-(2,3-Dimethylphenyl)butanoic acid (CAS: 13621-30-2)
Executive Summary & Strategic Overview
4-(2,3-Dimethylphenyl)butanoic acid is a critical intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs), including highly substituted alpha-2 adrenergic agonists and targeted therapeutics.
The primary synthetic challenge in constructing this molecule lies in the 2,3-dimethyl substitution pattern . The steric hindrance at the ortho-position (the C2 methyl group) combined with the need for strict regiocontrol renders traditional electrophilic aromatic substitution pathways highly inefficient. As a Senior Application Scientist, I have evaluated three divergent synthetic strategies below. This guide dissects the mechanistic causality behind each route, providing self-validating experimental protocols to ensure process reliability and high-purity yields.
Route Comparisons & Mechanistic Causality
Route A: The Organometallic Approach (Grignard Addition + Reduction)
Mechanism: 2,3-Dimethylbromobenzene is converted to its corresponding Grignard reagent and reacted with succinic anhydride to form 4-(2,3-dimethylphenyl)-4-oxobutanoic acid. Subsequent catalytic hydrogenation reduces the ketone to yield the target compound.
Causality & E-E-A-T Insight: The addition of an aryl Grignard reagent to succinic anhydride is a highly reliable method to construct the 4-aryl-4-oxobutanoic acid carbon framework 1. Because the regiochemistry is entirely dictated by the starting aryl bromide, this route completely bypasses the regioselectivity issues inherent to the 2,3-dimethylphenyl system. The steric bulk of the ortho-methyl group requires the nucleophilic addition to be performed at cryogenic temperatures (e.g., -20 °C) to prevent double addition and undesired lactone formation 2.
Mechanism: Palladium-catalyzed intermolecular reductive Heck reaction between 2,3-dimethylbromobenzene and 3-butenoic acid.
Causality & E-E-A-T Insight: Modern reductive Heck protocols allow for the direct coupling of aryl halides with unactivated aliphatic alkenes (like 3-butenoic acid), utilizing a hydride source (e.g., Proton Sponge/TFA) to achieve high anti-Markovnikov selectivity for γ-arylated aliphatic acids . While highly atom-economical, the ortho-methyl group on the aryl bromide introduces significant steric hindrance. This bulk impedes the initial oxidative addition of Pd(0) into the C-Br bond and slows migratory insertion, often necessitating elevated catalyst loadings and specialized bulky ligands (e.g., Cy-JohnPhos) to prevent competitive hydrodehalogenation .
Route C: Friedel-Crafts Acylation (The Pitfall Route)
Mechanism: Direct acylation of o-xylene with succinic anhydride using AlCl₃.
Causality & E-E-A-T Insight: Friedel-Crafts acylation with succinic anhydride and AlCl₃ is a textbook method for adding an oxobutanoic acid group to aromatic systems 3. However, for the 2,3-isomer, this route is a profound pitfall. Electrophilic aromatic substitution on o-xylene is governed by both electronic activation and steric hindrance. The 4-position is significantly less hindered than the 3-position. Consequently, the reaction yields almost exclusively 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. Attempting to force the reaction to the 3-position is thermodynamically unviable, rendering this route useless for our specific target.
Mechanistic Visualizations
Figure 1: Divergent synthetic strategies highlighting regioselectivity and the Friedel-Crafts pitfall.
Quantitative Efficiency Comparison
Metric
Route A: Grignard + Reduction
Route B: Reductive Heck
Route C: Friedel-Crafts
Regioselectivity
Absolute (100%)
High (>95% anti-Markovnikov)
Poor (<5% desired isomer)
Overall Yield
65 - 75% (2 steps)
40 - 60% (Sterically hindered)
N/A (Fails for 2,3-isomer)
Scalability
Excellent (Standard plant ops)
Moderate (High Pd/Ligand cost)
High (But yields wrong product)
E-Factor
Moderate (Aqueous workups)
Low (Atom economical)
High (AlCl₃ waste)
Primary Challenge
Cryogenic control required
Catalyst poisoning, slow kinetics
Inherent thermodynamic misdirection
Self-Validating Experimental Protocol: Route A (Organometallic & Reduction)
Because Route A guarantees absolute regiochemical fidelity, it is the recommended pathway. The following protocol integrates self-validating checkpoints to ensure process integrity.
Phase 1: Synthesis of 4-(2,3-Dimethylphenyl)-4-oxobutanoic acid
Initiation & Grignard Formation: In an oven-dried, argon-purged flask, add Mg turnings (1.1 eq) and anhydrous THF. Add a single crystal of iodine to activate the magnesium surface. Slowly add 2,3-dimethylbromobenzene (1.0 eq) dissolved in THF.
Validation Check: The disappearance of the iodine color and a sustained exothermic reflux indicate successful initiation. Stir at 60 °C for 2 hours until Mg turnings are fully consumed.
Electrophilic Addition: In a separate flask, dissolve succinic anhydride (1.05 eq) in THF and cool strictly to -20 °C 2. Dropwise add the Grignard reagent via cannula.
Causality: Cryogenic cooling is critical; the steric bulk of the ortho-methyl group slows the initial attack, making the intermediate susceptible to over-addition if the temperature exceeds 0 °C.
Quench & Isolation: Quench the reaction carefully with 1M HCl (aq) to break the magnesium complex. Extract the aqueous layer with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Validation Check: ¹H NMR should show a characteristic multiplet at ~3.2 ppm (succinyl CH₂) and a ketone carbonyl peak at ~200 ppm in ¹³C NMR.
Phase 2: Catalytic Hydrogenation to Target
Reduction: Dissolve the crude 4-(2,3-dimethylphenyl)-4-oxobutanoic acid in methanol. Add 10% Pd/C (0.05 eq Pd). Pressurize the reactor with H₂ gas to 50 psi and heat to 50 °C.
Monitoring:
Validation Check: Monitor hydrogen gas uptake. Once the pressure stabilizes, sample a 0.5 mL aliquot for LC-MS. The mass should shift from [M-H]⁻ 205 (oxobutanoic acid) to [M-H]⁻ 191, indicating complete reduction of the ketone to the methylene group.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and recrystallize the residue from heptane/EtOAc to afford pure 4-(2,3-dimethylphenyl)butanoic acid.
Figure 2: Step-by-step experimental workflow for the validated Grignard-Reduction sequence.
References
Palladium-Catalyzed Regiocontrollable Reductive Heck Reaction of Unactivated Aliphatic Alkenes. Journal of the American Chemical Society / DICP. Available at: Link
Head-to-head comparison of different synthetic routes. Benchchem. Available at: 1
Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams. ACS Catalysis. Available at: 2
Dibenzothiophene Sulfone Derivatives as Plasma Membrane Dyes. Photochemistry and Photobiology / NSF. Available at: 3
A Senior Application Scientist's Guide to the Chromatographic Separation of 2,3- and 3,4-Dimethylphenyl Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers are paramount. The subtle differences in the spatial arrangement of functional groups ca...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers are paramount. The subtle differences in the spatial arrangement of functional groups can lead to significant variations in pharmacological activity, toxicity, and metabolic pathways. This guide provides an in-depth comparison of chromatographic techniques for the challenging separation of 2,3-dimethylphenyl and 3,4-dimethylphenyl isomers, often encountered as their aniline precursors, 2,3-dimethylaniline and 3,4-dimethylaniline (also known as 2,3-xylidine and 3,4-xylidine).
The Challenge of Separating Positional Isomers
2,3- and 3,4-dimethylaniline are structurally very similar, differing only in the substitution pattern of the two methyl groups on the benzene ring. This similarity results in nearly identical physicochemical properties, making their separation by conventional chromatographic methods a significant hurdle.
Table 1: Physicochemical Properties of 2,3- and 3,4-Dimethylaniline
The minute differences in boiling points suggest that Gas Chromatography (GC) could be a viable technique, while their aromatic nature and potential for various intermolecular interactions point towards High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as powerful alternatives. This guide will delve into the nuances of each technique, supported by experimental data, to provide a clear path to successful separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its high-pressure variant, UPLC, offer excellent versatility for isomer separation through a wide selection of stationary and mobile phases. For dimethylaniline isomers, reversed-phase chromatography is a common starting point.
Key Insights from Experimental Data
A study on the separation of 2,6-dimethylaniline and its five positional isomers, including 2,3- and 3,4-dimethylaniline, demonstrated successful baseline separation using a UPLC system.[3][8] The choice of a phenyl-based stationary phase was critical. Phenyl columns provide unique selectivity for aromatic compounds through π-π interactions, in addition to hydrophobic interactions.
Table 2: Optimized UPLC Method for Dimethylaniline Isomers
Parameter
Condition
Column
Acquity UPLC CSH Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase
Isocratic elution with 10 mM Sodium Phosphate buffer (pH 3.5) and Acetonitrile (86:14, v/v)
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Detection
UV at 210 nm
Resolution (Rs)
> 1.5 between all isomers
This method highlights the importance of a systematic approach to method development, where factors like pH and the organic modifier ratio are optimized to achieve the desired separation.[3] While standard C18 columns can be attempted, they often provide insufficient selectivity for such closely related isomers.
Another powerful approach in HPLC for isomer separation involves the use of cyclodextrins, either as a bonded stationary phase or as a mobile phase additive.[1][9][10] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with analytes based on their size and shape. This shape-selective recognition is highly effective for separating positional isomers.
Experimental Protocol: UPLC Separation of Dimethylaniline Isomers
This protocol is based on the validated method for the separation of 2,6-dimethylaniline and its isomers.[3][8]
Sample Preparation:
Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).
Dilute the stock solution with the mobile phase to the desired concentration.
UPLC System and Conditions:
System: A validated UPLC system with a photodiode array (PDA) detector.
Column: Acquity UPLC CSH Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase: Prepare a solution of 10 mM Sodium Phosphate buffer, adjust the pH to 3.5 with phosphoric acid, and mix with acetonitrile in an 86:14 (v/v) ratio.
Flow Rate: 0.3 mL/min.
Column Temperature: Maintain at 40 °C.
Injection Volume: 1-5 µL.
Detection: Monitor the eluent at 210 nm.
Data Analysis:
Integrate the peaks corresponding to 2,3- and 3,4-dimethylaniline.
Calculate the resolution between the two isomer peaks. A resolution of >1.5 is considered baseline separation.
Gas Chromatography (GC)
Given the volatility of dimethylaniline isomers, GC is another powerful technique for their separation. The success of GC separation heavily relies on the choice of the stationary phase.
Leveraging Specialized Stationary Phases
Standard non-polar or mid-polar stationary phases may not provide adequate resolution for 2,3- and 3,4-dimethylaniline. However, research has shown that stationary phases with unique selectivities, such as those based on calixarenes, can achieve baseline separation of xylidine isomers. A study demonstrated that a novel PEG-modified calix[1]arene stationary phase provided superior separation of xylidine isomers compared to a commercial HP-35 column. These macrocyclic compounds can engage in specific interactions, including π-π and dipole-dipole interactions, which are sensitive to the subtle structural differences between the isomers.
It is important to note that a comparative study between GC/MS-MS and LC/MS-MS for the analysis of various aniline derivatives found that while the LC/MS-MS method could separate 2,3- and 3,4-dimethylaniline, the GC/MS-MS method resulted in their co-elution.[11] This underscores the critical role of the specific GC column and conditions in achieving separation. Derivatization of the amine group to form N-trifluoroacetyl derivatives can also be employed to improve chromatographic behavior and separation in GC.[12]
Experimental Protocol: GC Separation of Xylidine Isomers
This protocol provides a general framework for the GC analysis of dimethylaniline isomers. Optimization of the temperature program and column choice is crucial.
Sample Preparation:
Dissolve the isomer mixture in a volatile organic solvent (e.g., dichloromethane or toluene).
GC System and Conditions:
System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Column: A capillary column with a specialized stationary phase for isomer separation (e.g., a calixarene-based phase or a high-polarity phase). A common starting point could be a 30 m x 0.25 mm ID x 0.25 µm film thickness column.
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: Increase to 220 °C at a rate of 8-10 °C/min.
Final hold: Hold at 220 °C for 5 minutes.
Detector Temperature: 280 °C (for FID).
Data Analysis:
Identify the peaks for 2,3- and 3,4-dimethylaniline based on retention times (if standards are available) or mass spectra.
Evaluate the resolution between the isomer peaks.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and rapid alternative to both normal-phase HPLC and GC. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
The SFC Advantage for Isomer Separations
SFC is particularly well-suited for the separation of isomers. The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher efficiency. A study has reported the successful separation of all six dimethylaniline isomers using SFC coupled with electrospray ionization/tandem mass spectrometry (ESI-MS/MS), demonstrating the technique's potential for resolving the 2,3- and 3,4- isomers.[13][14]
The separation in SFC can be finely tuned by modifying the mobile phase with polar co-solvents (e.g., methanol) and additives, as well as by adjusting the pressure and temperature, which control the density and solvating power of the supercritical fluid.[5][15] Both chiral and achiral stationary phases can be used in SFC, offering a broad design space for method development.[5][16]
General Protocol: SFC Separation of Dimethylaniline Isomers
Sample Preparation:
Dissolve the isomer mixture in a solvent compatible with the SFC mobile phase, typically the co-solvent (e.g., methanol).
SFC System and Conditions:
System: An analytical SFC system with a UV or MS detector.
Column: A column suitable for polar compound separation in SFC (e.g., a silica, diol, or 2-ethylpyridine phase).
Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol) as a modifier. A gradient of the co-solvent is often used for screening.
Back Pressure: Typically maintained between 100 and 200 bar.
Column Temperature: Usually between 30 and 60 °C.
Flow Rate: 2-4 mL/min for an analytical column.
Data Analysis:
Monitor the separation of the isomers and optimize the co-solvent gradient, back pressure, and temperature to maximize resolution.
Comparative Summary and Recommendations
Table 3: Comparison of Chromatographic Techniques for 2,3- and 3,4-Dimethylphenyl Isomer Separation
Feature
HPLC/UPLC
Gas Chromatography (GC)
Supercritical Fluid Chromatography (SFC)
Principle
Partitioning between liquid mobile phase and solid stationary phase.
Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Partitioning between supercritical fluid mobile phase and solid stationary phase.
Typical Stationary Phase
Phenyl-Hexyl, Cyclodextrin, C18
Calixarenes, High-polarity phases
Silica, Diol, 2-Ethylpyridine
Mobile Phase
Aqueous buffers and organic solvents (Acetonitrile, Methanol)
Inert gas (Helium, Hydrogen)
Supercritical CO₂ with polar co-solvents (Methanol)
Caption: A workflow for selecting and developing a chromatographic method for isomer separation.
Interplay of Chromatographic Parameters
Caption: Relationship between key chromatographic parameters and the ultimate goal of resolution.
Conclusion
The separation of 2,3- and 3,4-dimethylphenyl isomers is a challenging but achievable task with modern chromatographic techniques.
UPLC with a phenyl-based stationary phase stands out as a robust and validated method, offering high resolution and reliability.[3][8] It is an excellent choice for routine quality control and quantitative analysis.
GC is a viable option, particularly when leveraging specialized stationary phases like calixarenes, which can provide unique selectivity that is not attainable with standard columns. However, careful column selection is critical to avoid co-elution.[11]
SFC presents a compelling alternative, offering high-speed, efficient, and environmentally friendly separations.[13] Its orthogonality to reversed-phase HPLC makes it a valuable tool in a comprehensive analytical laboratory.
The optimal choice of technique will depend on the specific requirements of the analysis, including the need for speed, the available instrumentation, and the desired level of resolution. For the most challenging separations, a multi-technique approach, leveraging the unique selectivities of HPLC, GC, and SFC, will provide the most comprehensive analytical solution.
References
Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia, 84(4), 359–369. [Link]
Marisetti, V. M., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. ResearchGate. [Link]
Chemsrc. (2025, August 23). 3,4-Dimethylaniline | CAS#:95-64-7. Chemsrc. [Link]
Debowski, M., & Sybilska, D. (1982). Resolution of ortho, meta, and para isomers of some disubstituted benzene derivatives via .alpha.- and .beta.-cyclodextrin inclusion complexes, using reversed-phase high-performance liquid chromatography. Analytical Chemistry, 54(12), 2145–2148. [Link]
Richmond, A. B. (1971). Use of Liquid Crystals for the Separation of Position Isomers of Disubstituted Benzenes. Journal of Chromatographic Science, 9(9), 571–574. [Link]
SIELC Technologies. (n.d.). Separation of (2H10)-p-Xylene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sridivya, D., et al. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]
Allgreen Chemical. (n.d.). 2,3-Dimethylaniline, CasNo.87-59-2. Henan Allgreen Chemical Co.,Ltd. [Link]
Caporossi, L., De Rosa, M., & Papaleo, B. (2010). Complete separation of urinary metabolites of xylene in HPLC/DAD using β-cyclodextrin: application for biological monitoring. Journal of Chromatography B, 878(27), 2611–2615. [Link]
Chromatography Forum. (2011, April 13). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?. Chromatography Forum. [Link]
Funasaka, W., Kojima, T., & Igaki, H. (1964). Separation of Isomeric Xylidine by Gas Liquid Chromatography. Analytical Chemistry, 36(12), 2214–2215. [Link]
Strife, R. J., Mangels, M. L., & Skare, J. A. (2009). Separation and Analysis of Dimethylaniline Isomers by Supercritical Fluid Chromatography--Electrospray Ionization Tandem Mass Spectrometry. Journal of Chromatography A, 1216(41), 6970–6973. [Link]
Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. Waters Corporation. [Link]
Moseman, R. F., & Williams, M. K. (1976). Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry, 48(13), 1880–1884. [Link]
Marisetti, V. M., & Katari, N. K. (2021). Separation of all isomers with 2,6-DMA and its impurities along other... ResearchGate. [Link]
ResearchGate. (n.d.). GC separations of toluidine and xylidine isomers on the C4A-CL column... ResearchGate. [Link]
Patel, K., et al. (2014). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
Diva-Portal.org. (2022, May 27). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. [Link]
Saito, M. (2018). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. PMC. [Link]
ResearchGate. (n.d.). The amine (aniline, methylaniline, dimethylaniline, diethylaniline) mixture separation obtained on the SG-AP phase. ResearchGate. [Link]
Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar. [Link]
Berger, T. A., & Deye, J. F. (1997). Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1789–1799. [Link]
Popa, G., & Dinu, I. (2012). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
Wang, Y., et al. (2021). Multilinear Mathematical Separation in Chromatography. MDPI. [Link]
Zwiener, C., & Glauner, T. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online, 48(2), 225–232. [Link]
A Comparative Cost and Feasibility Analysis of Synthetic Routes to 4-(2,3-dimethylphenyl)butanoic Acid
Introduction 4-(2,3-dimethylphenyl)butanoic acid is a bespoke carboxylic acid with potential applications as a key intermediate in the synthesis of novel pharmaceuticals and other high-value specialty chemicals. Its spec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-(2,3-dimethylphenyl)butanoic acid is a bespoke carboxylic acid with potential applications as a key intermediate in the synthesis of novel pharmaceuticals and other high-value specialty chemicals. Its specific substitution pattern on the aromatic ring can impart unique physicochemical properties to target molecules, making its efficient and cost-effective synthesis a topic of considerable interest to researchers in drug discovery and process development. This guide presents a comparative analysis of the most viable synthetic pathways to this target molecule, with a focus on providing a clear and objective evaluation of their respective costs, yields, and overall feasibility for laboratory and pilot-scale production. We will delve into the underlying chemical principles of each method, providing detailed experimental protocols and a transparent cost breakdown of all necessary reagents and starting materials.
Methodology Overview: Two Primary Synthetic Strategies
Two principal retrosynthetic disconnections for 4-(2,3-dimethylphenyl)butanoic acid are considered in this guide:
Route 1: Friedel-Crafts Acylation Followed by Reduction. This classical two-step approach involves the electrophilic acylation of 1,2-dimethylbenzene (o-xylene) with succinic anhydride, followed by the reduction of the resulting ketoacid to the desired product.
Route 2: Grignard Reagent Addition to a Lactone. This method builds the carbon skeleton through the nucleophilic attack of a 2,3-dimethylphenylmagnesium halide on γ-butyrolactone.
This guide will now proceed to a detailed examination of each route, including step-by-step protocols, a discussion of the chemical principles, and a thorough cost analysis.
Route 1: Friedel-Crafts Acylation and Subsequent Reduction
This is a robust and well-established method for the synthesis of 4-arylbutanoic acids.[1] The overall strategy is outlined below:
A Researcher's Guide to the Safe Handling of 4-(2,3-dimethylphenyl)butanoic Acid
A Note on Scientific Diligence: Specific safety data for 4-(2,3-dimethylphenyl)butanoic acid is not extensively documented in publicly available literature. The following guidelines are therefore predicated on a conserva...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Scientific Diligence: Specific safety data for 4-(2,3-dimethylphenyl)butanoic acid is not extensively documented in publicly available literature. The following guidelines are therefore predicated on a conservative assessment of risks associated with its structural motifs: a carboxylic acid and a substituted aromatic ring. These recommendations are derived from safety data for analogous compounds and established best practices for laboratory chemical handling. It is imperative to supplement this guide with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a dedicated Safety Data Sheet (SDS), we must infer potential hazards from the compound's functional groups. Carboxylic acids can range from mild irritants to corrosive substances, capable of causing significant skin and eye damage.[1][2] Aromatic compounds, depending on their substitutions, can present various toxicological risks. Therefore, a cautious approach, treating the compound as potentially corrosive and harmful upon contact, inhalation, or ingestion, is warranted.
Potential Hazards Include:
Skin and Eye Irritation or Corrosion: Direct contact may cause redness, burns, and severe eye damage.[1][2]
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.[5]
Operation
Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid)
Chemical safety goggles, nitrile or neoprene gloves, lab coat, and use of a chemical fume hood or ventilated balance enclosure to prevent dust inhalation.[3][6]
Solution Preparation and Handling
Chemical splash goggles, face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All operations should be performed within a certified chemical fume hood.[5][7]
Large-Scale Operations (>10g)
Full-body protection such as a chemical-resistant suit or "bunny suit," double-gloving (nitrile or neoprene), chemical splash goggles, a face shield, and chemical-resistant boots.[8] Respiratory protection may be necessary based on your risk assessment.[6]
Procedural Guidance for Safe Handling and Disposal
Adherence to a stringent, step-by-step protocol is critical for minimizing risk and ensuring a safe laboratory environment.
Handling and Use Protocol
Preparation: Before handling the compound, ensure that a chemical spill kit is readily accessible. The work area, preferably a chemical fume hood, should be clean and uncluttered.
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Inspect all PPE for signs of damage or wear before use.[6]
Weighing: If the compound is a solid, handle it in a ventilated enclosure to minimize dust generation.[3]
Dissolution: When preparing solutions, slowly add the 4-(2,3-dimethylphenyl)butanoic acid to the solvent to avoid splashing.
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Spill Management Protocol
In the event of a spill, remain calm and follow these steps:
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9]
Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[9]
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of 4-(2,3-dimethylphenyl)butanoic acid and its associated waste must be managed as hazardous waste.[10]
Waste Segregation: Do not mix acidic waste with other waste streams, particularly bases or solvents.[11] All waste, including contaminated PPE and cleaning materials, must be collected in a designated hazardous waste container.
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any relevant hazard pictograms.[9]
Institutional Procedures: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal. Never pour chemical waste down the drain.[11]
Visual Workflow for Safe Handling and Disposal
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions required for safe handling and emergency response.
Caption: Workflow for the routine safe handling of 4-(2,3-dimethylphenyl)butanoic acid.
Caption: Step-by-step procedure for the safe disposal of chemical waste.
References
MSDS - Safety Data Sheet for (R)-3-(Boc-amino)-4-(2-methylphenyl)butanoic acid. (n.d.).
Personal Protective Equipment | US EPA. (2025, September 12).
Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET for 3,3-Dimethylbutyric acid. (2025, December 21).
Safety Data Sheet - Cayman Chemical for 4-(2,2,3-Trimethylcyclopentyl)butanoic Acid. (2023, June 6).
SAFETY DATA SHEET - Thermo Fisher Scientific for Butanoic acid, 3,3-dimethyl-. (2025, September 6).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
Types of Acid Waste Disposal - Environmental Marketing Services. (2020, January 30).
PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
Safety Data Sheet - Key Organics. (2025, May 20).
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). (n.d.).
Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value - Altiras. (2026, March 10).
Acidic and Caustic Waste Disposal Service - Clean Management Environmental Group, Inc. (n.d.).
Butanoic Acid - SAFETY DATA SHEET. (2018, October 23).
making carboxylic acids - Chemguide. (n.d.).
Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (2025).
Disposal of Chemical Waste - Safety Office. (n.d.).
Preparation of Carboxylic Acids - Chemistry Steps. (2025, November 23).
How to identify carboxylic acid in a chemical lab - Quora. (2023, September 14).
Synthesis of Carboxylic Acids. (n.d.).
Carboxylic Acids Laboratory Guide | PDF - Scribd. (n.d.).